molecular formula C8H10O2S B171913 Benzenemethanol, 4-(methylsulfinyl)- CAS No. 106732-70-1

Benzenemethanol, 4-(methylsulfinyl)-

カタログ番号: B171913
CAS番号: 106732-70-1
分子量: 170.23 g/mol
InChIキー: WNEWOXDCIZAOTR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Benzenemethanol, 4-(methylsulfinyl)-, also known as Benzenemethanol, 4-(methylsulfinyl)-, is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanol, 4-(methylsulfinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 4-(methylsulfinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4-methylsulfinylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEWOXDCIZAOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448738
Record name Benzenemethanol, 4-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106732-70-1
Record name Benzenemethanol, 4-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Advanced Safety-Catch Linkers: A Technical Comparison of Msib and Mmsb Systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Safety-Catch Linkers in SPPS: Msib vs. Mmsb Systems Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Peptide Chemists in Drug Discovery.

Executive Summary: The "Fourth Dimension" of Orthogonality

In the high-stakes landscape of peptide drug development—particularly for complex sequences requiring side-chain cyclization, modification, or on-resin aggregation prevention—standard linkers (e.g., Wang, Rink Amide) often fail due to premature cleavage or incompatibility with specific protecting group strategies.

This guide analyzes the Msib (4-(methylsulfinyl)benzyl) and Mmsb (2-methoxy-4-methylsulfinylbenzyl) linkers.[1] These are "Safety-Catch" systems: they remain chemically inert (stable) throughout both basic (Fmoc) and acidic (Boc/tBu) deprotection cycles.[1][2][3] They are only "activated" for cleavage via a specific reduction step.

This guide delineates the mechanistic differences, stability profiles, and experimental protocols for these two linkers, providing the precision required for synthesizing "difficult" peptides and Peptide-Drug Conjugates (PDCs).

Mechanistic Principles & Chemical Architecture

The core utility of Msib and Mmsb lies in the sulfoxide-to-sulfide switch .

The "Safety-Catch" Mechanism[1][2][3][4]
  • Safety On (Sulfoxide State): The linker contains a sulfinyl group (

    
    ). This group is electron-withdrawing (EWG). It destabilizes the formation of the benzylic carbocation required for acidolytic cleavage. Consequently, the ester bond connecting the peptide to the resin is hyper-stable  to TFA (Trifluoroacetic acid).
    
  • Activation (Reduction): When the synthesis is complete, the sulfoxide is reduced to a sulfide (thioether) using mild reducing agents (e.g.,

    
    ).
    
  • Safety Off (Sulfide State): The sulfide group is electron-donating (EDG). Upon exposure to TFA, it stabilizes the benzylic carbocation, facilitating rapid acidolytic cleavage and releasing the free peptide.

Structural Divergence: Msib vs. Mmsb[5]

The critical difference lies in the substitution on the benzyl ring, which tunes the electronic properties and cleavage kinetics.[1]

FeatureMsib Linker Mmsb Linker
Full Name 4-(methylsulfinyl)benzyl alcohol2-methoxy-4-methylsulfinylbenzyl alcohol
Chemical Structure Sulfoxide at para position.[2][3] No other ring substituents.Sulfoxide at para position; Methoxy (-OMe) group at ortho position.
Electronic Effect Baseline EWG (Sulfoxide) / EDG (Sulfide).Enhanced EDG effect. The ortho-methoxy group donates electron density via resonance.
Cleavage Kinetics Standard. Requires robust acidolysis after reduction.Accelerated. The methoxy group further stabilizes the carbocation intermediate, allowing for potentially milder or faster cleavage after reduction.
Primary Use Case General "Safety-Catch" applications where standard TFA stability is needed.[2]"Difficult" sequences or when maximizing acid-lability post-reduction is critical to prevent side-reactions (e.g., Trp alkylation).

Comparative Analysis: Stability and Orthogonality

The following table summarizes the operational windows for both linkers, highlighting why a researcher would choose Mmsb over the parent Msib.

ParameterMsib SystemMmsb SystemCausality / Insight
Fmoc Stability High (20% Piperidine)High (20% Piperidine)Both are stable to base; sulfoxide prevents premature hydrolysis.
Boc Stability High (Neat TFA)High (Neat TFA)The electron-withdrawing sulfoxide prevents acid cleavage, allowing hybrid Fmoc/Boc strategies.
Activation Reagent

or


(Preferred)

acts as an oxygen acceptor;

reduces the sulfur.
Cleavage Condition TFA / Scavengers (Post-reduction)TFA / Scavengers (Post-reduction)Mmsb cleaves faster. The ortho-methoxy group lowers the activation energy for the

bond scission.
Synthetic Yield Moderate to HighSuperior Mmsb often yields higher purity for hydrophobic peptides due to cleaner cleavage kinetics.

Visualization: The Safety-Catch Pathway

The following diagram illustrates the logical flow of the Msib/Mmsb protection strategy, distinguishing the "Safety On" vs. "Safety Off" states.

SafetyCatchMechanism cluster_0 Comparison: Electronic Effects Resin Resin Support Linker_Ox Linker (Sulfoxide) [SAFETY ON] Stable to TFA & Piperidine Resin->Linker_Ox Peptide_Prot Protected Peptide (Elongation Phase) Linker_Ox->Peptide_Prot 1. Loading 2. Elongation Linker_Red Linker (Sulfide) [SAFETY OFF] Acid Labile Peptide_Prot->Linker_Red ACTIVATION (Reductive Step) PPh3 / TMSCl Free_Peptide Free Peptide (C-Terminal Acid) Linker_Red->Free_Peptide CLEAVAGE (Acidolysis) TFA / H2O Byproduct Resin-Linker Carbocation Linker_Red->Byproduct Note1 Msib: Standard Lability Note2 Mmsb: Enhanced Lability (Methoxy Group Effect)

Caption: The "Safety-Catch" workflow. The transition from Red (Stable Sulfoxide) to Green (Labile Sulfulfide) is the critical control point, tuned by the methoxy group in Mmsb.

Validated Experimental Protocol

This protocol is designed for the Mmsb system but is applicable to Msib. It assumes a standard polystyrene or PEG-based resin.

Phase 1: Linker Loading
  • Coupling: Dissolve HO-Mmsb-OH (3 eq) and DIC (3 eq) in DCM/DMF (1:1). Add to amino-functionalized resin (e.g., Aminomethyl resin).

  • Reaction: Shake for 2 hours at room temperature.

  • First Amino Acid: Esterify the first Fmoc-Amino Acid to the hydroxyl group of the Mmsb linker using MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) and MeIm (N-Methylimidazole) in DCM.

    • Why MSNT? Standard carbodiimides can cause racemization during esterification; MSNT is preferred for loading hydroxyl resins.

Phase 2: Elongation (The "Fourth Dimension")
  • Perform standard SPPS cycles.

  • Crucial Capability: You may use Boc-amino acids for specific residues or side-chain manipulations.[1] The Mmsb linker will NOT cleave during the TFA treatment required to remove Boc groups, provided the linker remains in the sulfoxide state.

Phase 3: Activation (Reduction)
  • Objective: Convert Sulfoxide (

    
    ) 
    
    
    
    Sulfide (
    
    
    ).[1][2][3]
  • Wash resin with dry DCM (

    
     min).
    
  • Prepare Reducing Cocktail:

    
     (Triphenylphosphine, 10 eq)  + 
    
    
    
    (Trimethylsilyl chloride, 10 eq)
    + DCM .
    • Alternative: Ammonium Iodide (

      
      ) / Dimethylsulfide (DMS) / TFA (Low yield, not recommended for Mmsb).
      
  • Incubate resin with cocktail for 30 minutes under Argon.

  • Wash thoroughly with DCM to remove phosphorus byproducts.

Phase 4: Cleavage
  • Treat the activated (reduced) resin with TFA/TIS/H2O (95:2.5:2.5).

  • Time:

    • Mmsb: 30–60 minutes (Faster due to methoxy-assisted stabilization).

    • Msib: 60–120 minutes.

  • Precipitate filtrate in cold diethyl ether.

Troubleshooting & Optimization

  • Incomplete Reduction: If the yield is low, the reduction step may be incomplete. Repeat the

    
     treatment. The Mmsb sulfoxide is sterically hindered; ensure efficient swelling of the resin in DCM.
    
  • Premature Cleavage: Ensure no reducing agents are accidentally introduced during the elongation phase (e.g., thiols in scavenging steps) before the final cleavage is desired.

  • Scavengers: When cleaving Mmsb, the resulting carbocation is highly reactive. Use sufficient Triisopropylsilane (TIS) to prevent re-alkylation of Trp or Tyr residues.

References

  • Isidro-Llobet, A., et al. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.[1][2][3][4]Chemical Reviews .

  • García-Martín, F., et al. (2006). The safety-catch concept in solid-phase peptide synthesis.[1][2][3][4]Journal of Peptide Science .

  • Patek, M., & Lebl, M. (1999). Safety-catch acid-labile (SCAL) linkers.[2][5]Biopolymers .[6]

  • Thennarasu, S., & Liu, C. F. (2010). A new safety-catch protecting group and linker for solid-phase synthesis.[1][2][3][4]Tetrahedron Letters .

  • Vila-Perelló, M., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy.[1][2]The Journal of Organic Chemistry .[4][7]

Sources

Technical Guide: Properties and Applications of Sulfinyl-Based Safety-Catch Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfinyl-based safety-catch linkers represent a high-precision tool in Solid Phase Peptide Synthesis (SPPS). Unlike standard acid-labile linkers (e.g., Wang, Rink Amide) that cleave immediately upon acid treatment, sulfinyl linkers employ a redox-switch mechanism . The sulfinyl (


) moiety acts as an electron-withdrawing group (EWG) that stabilizes the linker-peptide bond against premature cleavage during standard deprotection cycles (both Fmoc and Boc protocols).

This guide details the physicochemical properties, activation mechanisms, and experimental protocols for the two dominant classes of sulfinyl-based linkers:

  • Reductive Acidolysis Linkers (e.g., SCAL, Mmsb): Stable as sulfoxides; activated by reduction to sulfides.[1][2]

  • Oxidative

    
    -Elimination Linkers:  Stable as sulfides; activated by oxidation to sulfones.[3]
    

Part 1: The Mechanistic Paradigm

The core utility of sulfinyl linkers lies in the electronic modulation of the benzyl ester or benzhydrylamine bond.

The Electronic Switch (EWG vs. EDG)

The stability of a benzyl-type linker depends on the ability of the aromatic ring to stabilize the carbocation intermediate generated during acidolysis.

  • The "Safety" State (Sulfoxide): The sulfinyl group (

    
    ) is a strong Electron-Withdrawing Group (Hammett 
    
    
    
    ). It destabilizes the formation of a benzylic carbocation, rendering the linker inert to Trifluoroacetic Acid (TFA).
  • The "Catch" (Activation): Reducing the sulfoxide to a sulfide (

    
    ) converts the substituent into an Electron-Donating Group (Hammett 
    
    
    
    to
    
    
    , with strong resonance donation). This stabilizes the carbocation, making the linker hypersensitive to acid.
Visualization of the Mechanism

SulfinylMechanism cluster_0 Electronic Effect State1 STATE 1: SAFETY (Sulfoxide Form) Cond1 Fmoc/tBu or Boc/Bzl Cycles State1->Cond1 Stable against TFA/Piperidine Action1 ACTIVATION (Reduction) State1->Action1 PPh3 / TMS-Cl Cond1->State1 State2 STATE 2: ARMED (Sulfide Form) Action1->State2 S=O -> S Action2 CLEAVAGE (Acidolysis) State2->Action2 TFA Treatment Result Free Peptide + Resin Byproduct Action2->Result Carbocation Release Desc EWG (Sulfoxide) destabilizes carbocation EDG (Sulfide) stabilizes carbocation

Caption: The redox-switch mechanism of SCAL/Mmsb linkers. The sulfoxide acts as an electronic shield until reduction triggers lability.

Part 2: Primary Linker Architectures

The SCAL Linker (Safety-Catch Acid-Labile)

Developed by Patek and Lebl, the SCAL linker is the gold standard for synthesizing peptide amides with dual orthogonality.

  • Structure: 4,4′-bis(methylsulfinyl)benzhydrylamine.[4]

  • Key Property: Compatible with both Fmoc/tBu and Boc/Bzl strategies.[1][2] The sulfoxide withstands HF (anhydrous) and neat TFA.

  • Application: Ideal for cyclic peptides or long sequences requiring hybrid protection strategies.

The Mmsb Linker[2][4][5]
  • Structure: 2-methoxy-4-methylsulfinylbenzyl alcohol.[1][2][4]

  • Key Property: An alcohol-based linker for generating C-terminal acids.

  • Differentiation: The methoxy group provides additional tuning of acid lability after reduction.

Comparative Data: Stability Profile
ConditionSulfoxide Form (Safety)Sulfide Form (Activated)
50% Piperidine/DMF Stable (Fmoc removal)Stable
95% TFA (tBu removal) Stable (Key Feature)Cleaved (Rapidly)
HF / Anisole StableCleaved
DIEA / NMM StableStable
Reduction Cocktail Converts to SulfideN/A

Part 3: Experimental Protocols

Protocol A: Activation of SCAL/Mmsb Linkers (Reduction)

Context: This step is performed after peptide assembly and side-chain deprotection (if desired), but before cleavage from the resin.[2]

Reagents:

  • Triphenylphosphine (

    
    )
    
  • Trimethylsilyl chloride (TMS-Cl) or Trimethylsilyl bromide (TMS-Br)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Swell the peptide-resin (100 mg) in dry DCM (2 mL) for 20 minutes.

  • Cocktail Preparation: In a separate vial, dissolve

    
     (10 eq relative to resin loading) in DCM. Add TMS-Cl (10 eq). Note: The solution may turn slightly turbid or yellow.
    
  • Reaction: Add the cocktail to the resin.

  • Incubation: Shake at room temperature for 2 hours .

    • Scientific Insight: The silicon acts as an oxophile, coordinating the sulfoxide oxygen, while the phosphine acts as the oxygen acceptor (forming

      
      ).
      
  • Washing: Filter and wash extensively with DCM (

    
    ) and DMF (
    
    
    
    ) to remove phosphorus byproducts.
Protocol B: Cleavage of the Activated Linker

Context: The linker is now in the sulfide (thioether) state and behaves like a standard Rink or Wang linker.

Reagents:

  • Trifluoroacetic acid (TFA)[1][2][3][5][6]

  • Triisopropylsilane (TIPS) - Critical Scavenger

  • Water (

    
    )
    

Step-by-Step Workflow:

  • Cocktail: Prepare TFA/TIPS/

    
     (95:2.5:2.5 v/v/v).
    
  • Incubation: Add to the reduced resin and shake for 60–120 minutes.

    • Caution: Do not use thioanisole or EDT if you plan to re-oxidize later, although they are standard scavengers. For SCAL, standard scavengers are acceptable.

  • Isolation: Filter the resin, precipitate the filtrate in cold diethyl ether, and centrifuge to isolate the crude peptide.

Part 4: Advanced Applications & Troubleshooting

Synthesis of Peptide Thioesters

Sulfinyl linkers are increasingly used to generate peptide thioesters for Native Chemical Ligation (NCL).

  • Method: Instead of acidolysis, the activated sulfide linker can sometimes be subjected to thiolysis, or the "Reverse" safety catch (oxidative) is used.

  • Oxidative Variant (MTP Linker): 4-(methylthio)phenyl linkers are stable as sulfides. Upon oxidation to sulfone (using Oxone or mCPBA), the phenolic ester becomes activated for nucleophilic attack by a thiol, generating a thioester.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Premature Cleavage Incomplete oxidation during resin manufacturing (residual sulfide).Treat resin with mild oxidant (e.g., DMSO/TFA) before loading first residue to ensure 100% sulfoxide state.
Incomplete Activation Old TMS-Cl (hydrolyzed) or steric hindrance.Use fresh TMS-Cl; extend reduction time to 4 hours; switch to

/Anisole method (more aggressive).
Product Re-oxidation Air oxidation of Methionine residues during workup.Perform workup under inert atmosphere (Argon); include TIPS/DTT in cleavage cocktail.
Pathway Diagram: SCAL vs. Oxidative Safety Catch

SafetyCatchComparison cluster_SCAL Type 1: SCAL (Reductive) cluster_OX Type 2: MTP/Oxidative S1 Sulfoxide (Stable) S2 Sulfide (Labile) S1->S2 Reduction (SiCl4 or TMS-Cl) Cleave1 Cleave1 S2->Cleave1 TFA Acidolysis O1 Sulfide (Stable) O2 Sulfone (Activated) O1->O2 Oxidation (Oxone/mCPBA) Cleave2 Cleave2 O2->Cleave2 Nucleophilic Attack (Thiol/Amine)

Caption: Comparison of Reductive (SCAL) vs. Oxidative (MTP) activation pathways.

References

  • Patek, M., & Lebl, M. (1999). Safety-catch acid-labile (SCAL) linkers for the solid-phase synthesis of peptide amides. Tetrahedron Letters, 40(23), 4445-4448. Link

  • Thennarasu, S., & Liu, C. F. (2002). 2-Methoxy-4-methylsulfinylbenzyl alcohol as a safety-catch linker for the Fmoc/tBu solid-phase peptide synthesis strategy. Tetrahedron Letters, 51(30), 6661-6664. Link

  • Kiso, Y., et al. (1999). Development of a new safety-catch linker for the preparation of peptide amides. Chemical and Pharmaceutical Bulletin, 47(11), 1542-1548. Link

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review including SCAL mechanisms). Link

  • Futaki, S., et al. (1997). Preparation of peptide thioesters using a safety-catch linker. Tetrahedron Letters, 38(35), 6237-6240. Link

Sources

The Safety-Catch Linker: Mechanism of Action, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Safety-Catch Linker represents a paradigm shift in solid-phase synthesis and chemical biology. Unlike standard "cleavable" linkers (e.g., Wang, Rink Amide) that are labile to a single condition (acid/base) throughout a synthesis, a safety-catch linker is chemically inert during the assembly phase. It requires a specific, deliberate chemical modification—the "activation" step—to convert it from a stable form into a labile form. This "two-stage" release mechanism (Lock


 Trigger 

Release) enables the synthesis of complex molecules requiring harsh conditions that would prematurely cleave standard linkers.

This guide details the mechanistic underpinnings of the three dominant safety-catch classes: the Sulfonamide (Kenner) linker, the Sulfoxide (SCAL) linker, and the modern Bioorthogonal (Click-to-Release) systems used in Antibody-Drug Conjugates (ADCs).

Part 1: The Conceptual Framework

The safety-catch principle relies on orthogonal stability. The linker must withstand the conditions used to deprotect side chains (e.g., TFA, piperidine) but must eventually release the payload under mild conditions after activation.

The Logic Flow
  • Locked State (Safety On): Linker is unreactive to cleavage reagents (nucleophiles, acids).

  • Synthesis: Peptide/molecule assembly occurs.

  • Activation (Trigger): A specific reagent modifies the linker's electronic structure (e.g., alkylation, reduction).

  • Unlocked State (Safety Off): The linker is now hyper-sensitive to cleavage.

  • Release: Mild nucleophiles or hydrolysis release the target molecule.

Part 2: The Archetype – Sulfonamide (Kenner) Linkers

Mechanism of Action

Developed by George Kenner, this is the foundational safety-catch linker. It relies on the acidity of the sulfonamide N-H bond (


).
  • Stable State: The N-acyl sulfonamide is negatively charged (ionized) under basic conditions used in nucleophilic displacements, rendering it resistant to nucleophilic attack due to electrostatic repulsion.

  • Activation: Alkylation of the sulfonamide nitrogen removes the acidic proton and locks the nitrogen in a neutral state. The electron-withdrawing sulfonyl group now powerfully activates the carbonyl carbon.

  • Cleavage: The carbonyl is susceptible to attack by amines, hydrazines, or hydroxide, releasing the peptide as an amide, hydrazide, or acid.

KennerMechanism Stable STABLE STATE (N-H Sulfonamide) Resistant to Nucleophiles Activation ACTIVATION (Alkylation) Stable->Activation  I-CH2-CN or CH2N2   Activated ACTIVATED STATE (N-Alkyl Sulfonamide) High Electrophilicity Activation->Activated  N-Alkylation   Cleavage CLEAVAGE (Nucleophilic Attack) Activated->Cleavage  R-NH2 / OH-   Product RELEASED PRODUCT (Amide/Acid/Hydrazide) Cleavage->Product  Displacement  

Caption: The Kenner linker activation pathway. The stable N-H form is converted to the highly electrophilic N-alkyl form, enabling nucleophilic displacement.

Experimental Protocol: Activation & Cleavage

Standard Protocol adapted from Backes & Ellman (1999).

Reagents:

  • Resin: N-acyl sulfonamide-bound peptide.

  • Activation Reagent: Iodoacetonitrile (

    
    ) (Preferred over Diazomethane for safety).
    
  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: N-methyl-2-pyrrolidone (NMP).

Step-by-Step Workflow:

  • Wash: Wash resin

    
     with NMP.
    
  • Activation Cocktail: Prepare a solution of DIPEA (5 equiv.) and Iodoacetonitrile (20 equiv.) in NMP.

    • Note: Iodoacetonitrile is highly toxic; handle in a fume hood.

  • Incubation: Add cocktail to resin. Shake at room temperature for 24 hours .

    • QC Check: The resin should show no N-H stretch in IR, or a negative bromophenol blue test (since the acidic proton is gone).

  • Wash: Wash resin

    
     with NMP and 
    
    
    
    with DCM to remove excess alkylating agent.
  • Displacement (Cleavage):

    • For Amides: Treat with excess amine (e.g., benzylamine) in THF for 2–12 hours.

    • For Acids: Treat with 0.5 M LiOH in THF/H2O.

Part 3: The Reductive Switch – SCAL Linkers

Mechanism of Action

The Safety-Catch Acid-Labile (SCAL) linker, introduced by Patek and Lebl, utilizes the oxidation state of sulfur.

  • Stable State (Sulfoxide): The linker contains sulfoxide groups (

    
    ). These are electron-withdrawing, destabilizing the carbocation required for acid cleavage. The linker survives 100% TFA.
    
  • Activation (Reduction): The sulfoxides are reduced to sulfides (

    
    ).[1][2][3] Sulfides are electron-donating, stabilizing the benzhydryl cation.
    
  • Cleavage: Low concentrations of TFA (5–50%) cleave the linker.

Experimental Protocol: Reductive Activation

Reagents:

  • Reducing Agents: Triphenylphosphine (

    
    ), Trimethylsilyl chloride (
    
    
    
    ), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Swell the SCAL-bound peptide resin in DCM.

  • Reduction Cocktail: Dissolve

    
     (10 equiv.)  and 
    
    
    
    (10 equiv.)
    in dry DCM.
    • Mechanism:[2][4][5][6]

      
       activates the sulfoxide oxygen, which is then abstracted by 
      
      
      
      to form
      
      
      .
  • Reaction: Agitate resin with cocktail for 2 hours at room temperature.

  • Wash: Wash extensively with DCM to remove phosphorus byproducts.

  • Cleavage: Treat with 50% TFA / 5% TIS / 45% DCM for 1 hour to release the peptide.

Part 4: Modern Frontier – Bioorthogonal Click-to-Release[7]

In Antibody-Drug Conjugates (ADCs), "safety-catch" has evolved into "Click-to-Release" mechanisms. The linker is stable in blood (safety) but releases the drug when a "trigger" molecule is administered.

Mechanism: Tetrazine-Triggered Elimination

This system uses the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[7]

  • Safety Catch (TCO): The drug is attached to a Trans-cyclooctene (TCO) ring via a carbamate. This is stable in serum.

  • Trigger (Tetrazine): A Tetrazine molecule is injected separately.

  • Activation: Tetrazine clicks with TCO (Reaction rate

    
    ).
    
  • Release: The resulting dihydropyridazine tautomerizes, causing an electronic cascade that eliminates

    
     and the free amine (drug).
    

ClickToRelease ADC ADC-TCO-Drug (Stable in Blood) Click IEDDA REACTION (Fast Ligation) ADC->Click Trigger INJECTION OF TETRAZINE (The Activator) Trigger->Click Intermediate DIHYDROPYRIDAZINE (Unstable Tautomer) Click->Intermediate  k > 10,000 M-1s-1   Release ELIMINATION (Release of Drug + CO2) Intermediate->Release  Spontaneous Tautomerization  

Caption: The Bioorthogonal Click-to-Release mechanism. Tetrazine binding triggers an electronic cascade that ejects the drug payload.

Part 5: Comparative Data & Stability

Linker Type"Safety" (Stable Conditions)Activation TriggerCleavage ConditionPrimary Application
Kenner (Sulfonamide) Acid (TFA), Base (Piperidine)Alkylation (

)
Nucleophiles (

,

)
Peptide amides/acids, Cyclization
SCAL (Sulfoxide) 100% TFA, BaseReduction (

)
dilute TFA (5-50%)Side-chain protected peptides
TCO (Click-to-Release) Serum, pH 7.4, ProteasesTetrazine LigationSpontaneous EliminationAntibody-Drug Conjugates, Pro-drugs
Photolabile (Nitrobenzyl) Acid, Base, ReductionUV Light (365 nm)None (Direct Release)Spatially controlled release

References

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Chemical Communications, (12), 636-637. Link

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322-2330. Link

  • Patek, M., & Lebl, M. (1991). Safety-catch acid-labile linkage for solid-phase peptide synthesis.[1] Tetrahedron Letters, 32(31), 3891-3894. Link

  • Versteegen, R. M., et al. (2013). Click-to-Release: Instantaneous Doxorubicin Elimination upon Tetrazine Ligation. Angewandte Chemie International Edition, 52(52), 14112-14116. Link

  • Carlson, J. C., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release. Journal of the American Chemical Society, 140(10), 3603–3612. Link

Sources

The Msib Safety-Catch Linker: A Technical & Historical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and application of the Msib (4-(methylsulfinyl)benzyl) linker in Solid Phase Peptide Synthesis (SPPS).

Executive Summary

In the landscape of Solid Phase Peptide Synthesis (SPPS), the "Safety-Catch" principle represents a sophisticated strategy to reconcile the stability required during peptide elongation with the lability needed for final cleavage.[1] The Msib (4-(methylsulfinyl)benzyl) linker stands as a seminal contribution to this field. Developed primarily by Yoshiaki Kiso and colleagues in Japan during the late 1980s, the Msib linker utilizes the redox properties of sulfur to create a "switchable" interface. It remains stable under both acidic (Boc chemistry) and basic (Fmoc chemistry) conditions, only becoming acid-labile upon a specific reductive "activation" event. This guide explores the Msib linker’s genesis, mechanistic underpinnings, and its evolution into modern variants like Mmsb.

Historical Genesis & Motivation

The Stability-Lability Paradox

In the early days of SPPS, chemists were often forced to choose between two orthogonal strategies:

  • Boc/Benzyl: Uses TFA for deprotection and HF for cleavage (harsh, dangerous).

  • Fmoc/tBu: Uses piperidine for deprotection and TFA for cleavage (milder, but limits the use of acid-sensitive groups during synthesis).

There was a critical need for a "Third Dimension" of orthogonality—a linker that could survive both repeated TFA treatments (Boc removal) and base treatments (Fmoc removal), allowing for complex side-chain manipulations or the synthesis of protected peptide fragments.[1]

The Kiso Innovation (1989)

Professor Yoshiaki Kiso (Kyoto Pharmaceutical University) introduced the Msib and its sibling Msz (protecting group) to solve this. The core innovation was the use of the sulfinyl (sulfoxide) group.

  • Concept: A sulfoxide group (

    
    ) is strongly electron-withdrawing. When attached to a benzyl alcohol linker, it destabilizes the formation of a benzyl carbocation, making the ester bond hyper-stable to acid.
    
  • The Switch: Reducing the sulfoxide to a sulfide (

    
    ) transforms the group into an electron-donor. This stabilizes the benzyl carbocation, making the ester bond highly acid-labile.
    

This "Reductive Acidolysis" strategy allowed the Msib linker to act as a true safety-catch: secure during synthesis, released only when triggered.

Mechanistic Principles

The Msib system relies on the electronic modulation of the benzylic carbon.

  • State 1: The Safety Catch (Locked)

    • Structure: Peptide-COO-CH2-Ph-S(O)-Me.

    • Electronic Effect: The sulfoxide pulls electron density from the aromatic ring.

    • Result: The benzylic C-O bond is resistant to TFA hydrolysis.

  • State 2: Activation (Unlocked)

    • Reaction: Reduction of Sulfoxide to Sulfide.[1][2]

    • Reagents:

      
      /anisole, 
      
      
      
      , or
      
      
      .
    • Structure: Peptide-COO-CH2-Ph-S-Me (This is the Mtb form).

  • State 3: Cleavage

    • Reaction: Acidolysis (TFA).

    • Electronic Effect: The sulfide lone pairs donate electron density (resonance) to the ring, stabilizing the transition state.

    • Result: Release of the free peptide acid and the 4-(methylthio)benzyl cation.

Mechanism Visualization

MsibMechanism State1 LOCKED (Msib) Sulfoxide Form Stable to TFA & Piperidine Activation ACTIVATION Reduction Step (e.g., TMSCl/PPh3) State1->Activation Chemical Reduction State2 UNLOCKED (Mtb) Sulfide Form Electron Donating Activation->State2 O removed Cleavage CLEAVAGE Acidolysis (TFA) State2->Cleavage Sensitized to Acid Result Free Peptide + Mtb Cation Cleavage->Result Release

Figure 1: The "Safety-Catch" mechanism of the Msib linker, transitioning from an acid-stable sulfoxide to an acid-labile sulfide.[1]

Experimental Protocols

Linker Attachment (Loading)

The Msib linker is typically attached to an amino-functionalized resin (like Aminomethyl polystyrene) via a spacer or directly if using the carboxyl variant.

Reagents:

  • Msib-OH (4-(methylsulfinyl)benzyl alcohol)

  • DCC/DMAP (for esterification to the first amino acid)

Protocol:

  • Coupling: React the C-terminal amino acid (Fmoc-AA-OH) with Msib-OH in solution to form the Fmoc-AA-O-Msib ester.

  • Attachment: Couple the resulting ester-acid to the resin using standard amide bond formation (e.g., DIC/HOBt).

    • Note: Alternatively, attach a carboxyl-functionalized Msib derivative to the resin first.

The "Switch": Reduction Protocols

This is the critical step. Incomplete reduction leads to low yield; overly harsh reduction can damage sensitive side chains (Trp, Cys).

MethodReagentsConditionsPros/Cons
Kiso Standard

/ Anisole / TFA

, 30-60 min
Pro: Highly effective. Con: Corrosive, moisture sensitive.
Mild Organic

DCM, RT, 1-2 hPro: Mild, compatible with most residues. Con: Slower kinetics.
Alternative

TFA,

Pro: Very rapid. Con: Iodine handling required.
Final Cleavage

Once reduced to the Mtb (sulfide) form, the linker behaves like a standard Wang or Rink Acid linker.

Cocktail: 95% TFA, 2.5% TIS, 2.5%


.
Time:  60–120 minutes at Room Temperature.
Post-Processing:  Precipitate in cold diethyl ether.

Evolution: From Msib to Mmsb

While Msib was revolutionary, it required strong reducing agents. Recent advancements by Fernando Albericio and Beatriz G. de la Torre (2022) introduced the Mmsb (2-methoxy-4-methylsulfinylbenzyl) linker.[1]

  • Improvement: The addition of a methoxy group to the benzene ring increases electron density.

  • Benefit: The "unlocked" sulfide form is significantly more acid-labile, allowing for milder cleavage conditions and reducing the risk of side reactions during the final TFA step.

Comparative Logic

LinkerEvolution cluster_0 Generation 1: Msib cluster_1 Generation 2: Mmsb Msib Msib Linker (Kiso, 1989) MsibFeat Requires Strong Reduction Standard TFA Cleavage Msib->MsibFeat Mmsb Mmsb Linker (Albericio, 2022) Msib->Mmsb Structural Optimization (+Methoxy Group) MmsbFeat Methoxy-Enhanced Faster Cleavage Higher Yields Mmsb->MmsbFeat

Figure 2: Evolutionary trajectory of sulfoxide-based safety-catch linkers.

Applications in Modern Drug Development

The Msib linker is not just a historical artifact; it solves specific problems in modern peptide drug discovery:

  • Cyclic Peptides:

    • The stability of Msib allows for on-resin cyclization (Head-to-Tail) using orthogonal protection (e.g., Allyl/Alloc) without risking premature cleavage of the peptide from the resin.

  • Difficult Sequences:

    • Prevents Diketopiperazine (DKP) formation.[1][2][3] The ester bond to the bulky sulfoxide linker is sterically hindered and electronically deactivated, suppressing the back-biting attack common in Proline-rich sequences.

  • Tagging/Purification:

    • Used to attach solubilizing tags (e.g., Poly-Lysine) that are removed only after the final purification step.

References

  • Kiso, Y., et al. (1989).A new safety-catch protecting group and linker for solid-phase synthesis.

    • Source: ResearchG
    • URL: [Link]

  • Nandhini, K.P., Albericio, F., de la Torre, B.G. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy.[1]

    • Source: Journal of Organic Chemistry (ACS)
    • URL: [Link][2]

  • Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. (Comprehensive review covering Msib/Msz).

    • Source: Chemical Reviews
    • URL: [Link]

  • Kiso, Y., et al. (1993). American Peptide Symposium Proceedings (13th).[4] (Detailing the use of Msib in sulfated peptide synthesis).

    • Source: DTIC Archive
    • URL: [Link]

  • Albericio, F. (2000).Solid-Phase Synthesis: A Practical Guide. (Textbook reference for Msib protocols).

    • Source: CRC Press / Scribd
    • URL: [Link]

Sources

Methodological & Application

Advanced Protocols for Safety-Catch Linkers in SPPS: Kenner and SCAL Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Safety-Catch Linkers

In complex Solid-Phase Peptide Synthesis (SPPS), standard acid-labile (e.g., Wang, Rink Amide) or base-labile (e.g., HMBA) linkers often fail when the target molecule requires multidimensional orthogonality. Safety-Catch Linkers (SCLs) resolve this by introducing a third dimension of stability. They remain inert to both


-deprotection (base/piperidine) and side-chain deprotection (acid/TFA) until a specific chemical "trigger" activates them for cleavage.

This guide details the two most critical SCL protocols used in modern drug discovery:

  • The Sulfonamide (Kenner) Linker: The gold standard for generating peptide thioesters (for Native Chemical Ligation) and modifying C-termini post-synthesis.

  • The SCAL (Safety-Catch Acid-Labile) Linker: A reduction-triggered system essential for synthesizing cyclic peptides and protecting side-chain-modified sequences.

The Sulfonamide (Kenner) Linker

Mechanism and Application

The Kenner linker relies on the acidity of an


-acyl sulfonamide.[1][2][3] During chain elongation (Fmoc chemistry), the sulfonamide proton (

) ionizes in the presence of base, rendering the linker negatively charged and stable against nucleophilic attack.[1][2][3]

The Trigger: Post-synthesis alkylation of the sulfonamide nitrogen destroys the acidic proton. This locks the linker in a neutral, highly activated


-acyl-

-alkyl sulfonamide state, which is susceptible to nucleophilic displacement by amines, hydrazines, or thiols.
Workflow Visualization

The following diagram illustrates the chemical logic of the Kenner linker, specifically the "Ellman" modification using iodoacetonitrile for high-reactivity activation.

KennerMechanism cluster_0 Stability Window Resin Resin-Bound Sulfonamide (Stable) Activated Activated N-Cyanomethyl Species Resin->Activated Activation: ICH2CN / DIEA (Alkylation) Cleaved Cleaved Peptide (Thioester/Amide) Activated->Cleaved Displacement: R-SH or R-NH2 (Nucleophilic Attack)

Figure 1: Activation pathway of the Kenner Linker. The stable sulfonamide is alkylated (activated) to permit nucleophilic displacement.[4]

Protocol 1: Kenner Linker Activation and Cleavage

Objective: Synthesis of a C-terminal Peptide Thioester (for Native Chemical Ligation).

A. Reagents[1][2][3][4][5][6][7][8]
  • Activation Cocktail: Iodoacetonitrile (

    
    , 10-20 eq), 
    
    
    
    -Diisopropylethylamine (DIEA, 5 eq) in NMP (N-methyl-2-pyrrolidone).
  • Cleavage Cocktail (Thiolysis): Benzyl mercaptan (30 eq), Sodium thiophenolate (1-2 eq catalytic) in DMF/THF (1:1).

B. Step-by-Step Methodology
  • Resin Preparation:

    • Synthesize peptide on 4-sulfamylbutyryl AM resin using standard Fmoc protocols.

    • Critical: Ensure the N-terminus is protected (e.g., Boc-AA-OH used for final coupling) or acetylated. A free N-terminus will self-cyclize during activation.

    • Wash resin

      
       with DCM to remove DMF traces.
      
  • Activation (Alkylation):

    • Swell resin in minimal NMP.

    • Add Activation Cocktail .

    • Shake at room temperature for 24 hours .

    • Note: The reaction can be monitored by the "back-alkylation" test (cleaving a small aliquot with amine).

    • Wash resin:

      
       NMP, 
      
      
      
      DCM,
      
      
      THF.
    • Safety: Iodoacetonitrile is highly toxic. Handle in a fume hood.

  • Cleavage (Thiolysis):

    • Add Cleavage Cocktail to the activated resin.

    • Agitate for 12–24 hours under inert atmosphere (

      
      ).
      
    • Filter resin and collect filtrate.

    • Precipitate peptide thioester using cold diethyl ether.

  • Validation:

    • Analyze via LC-MS. The mass shift should correspond to the addition of the benzyl mercaptan group (

      
      ).
      

The SCAL (Safety-Catch Acid-Labile) Linker

Mechanism and Application

The SCAL linker is a benzhydrylamine derivative containing sulfoxide moieties.[1][3] In its oxidized (sulfoxide) form, the electron-withdrawing nature of the sulfoxides destabilizes the carbocation required for acid cleavage. Thus, the linker is stable to 95% TFA.

The Trigger: Reduction of the sulfoxides to sulfides (thioethers) restores the electron-donating capability of the ring system, making the linker hyper-sensitive to TFA.

Primary Use Case: Synthesis of cyclic peptides where side-chain protecting groups must be removed (using TFA) while the peptide remains anchored to the resin.

Workflow Visualization

SCALMechanism State1 Oxidized SCAL Linker (Sulfoxide Form) Action1 TFA Treatment (Side-chain Deprotection) State1->Action1 State2 Resin-Bound Deprotected Peptide Action1->State2 Linker Stable Action2 Reduction (SiCl4 / Anisole) State2->Action2 State3 Reduced SCAL Linker (Sulfide Form) Action2->State3 Activation Action3 Acidolysis (Low % TFA) State3->Action3 Final Free Peptide Amide Action3->Final Cleavage

Figure 2: The SCAL linker strategy allows on-resin side-chain modification before reductive activation and final cleavage.[2]

Protocol 2: SCAL Linker Reduction and Cleavage

Objective: Cleavage of a peptide amide after on-resin side-chain manipulation.

A. Reagents[1][2][3][4][5][7][8]
  • Reduction Cocktail:

    
     (10 eq), Anisole (10 eq), in TFA (excess). Alternative:
    
    
    
    (5 eq),
    
    
    (10 eq) in DCM.
  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

    
    .
    
B. Step-by-Step Methodology
  • Synthesis & Side-Chain Removal:

    • Assemble peptide on SCAL resin.[1][3]

    • Treat with 95% TFA (standard cocktail) for 2 hours.

    • Result: Side chains are deprotected; peptide remains bound to resin.[1] Wash thoroughly with DCM.

  • Activation (Reduction):

    • Swell resin in DCM.

    • Option A (Silicon Tetrachloride - Rapid): Add

      
       and Anisole in TFA.[3] Shake for 1 hour .
      
    • Option B (Silyl Chloride - Milder): Add

      
       and 
      
      
      
      in DCM. Shake for 4 hours .
    • Wash resin:

      
       DCM.
      
  • Final Cleavage:

    • Treat the reduced resin with Cleavage Cocktail for 1–2 hours .

    • Note: Because the linker is now hyper-labile, cleavage is often faster than standard Rink Amide resins.

    • Precipitate in ether and lyophilize.

Comparative Analysis: Selecting the Right Linker

FeatureKenner (Sulfonamide)SCAL (Sulfoxide)
Primary Mechanism Nucleophilic DisplacementAcidolysis (Carbocation)
Activation Trigger Alkylation (ICH2CN or CH2N2)Reduction (SiCl4 or PPh3)
Cleavage Condition Thiol, Amine, or HydrazineTFA (Acid)
C-Terminal Product Thioester, Amide, HydrazideAmide (

)
Major Limitation Steric hindrance during alkylationRequires handling of silyl chlorides
Ideal Application Native Chemical Ligation (NCL)Cyclic peptide synthesis

Troubleshooting & Optimization

Issue: Incomplete Activation (Kenner)
  • Symptom: Low yield of cleaved product; recovery of starting material upon harsh hydrolysis.

  • Cause: Aggregation of peptide chains or steric bulk preventing the alkylating agent from reaching the sulfonamide nitrogen.

  • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) during activation to maximize swelling. Increase temperature to 40°C (cautiously).

Issue: Premature Cleavage (SCAL)
  • Symptom: Loss of peptide during initial side-chain deprotection.

  • Cause: Accidental reduction of sulfoxides by scavengers (e.g., thiols like EDT) in the TFA cocktail.

  • Solution: Avoid thiols (EDT, Thioanisole) during the first TFA treatment of SCAL resins. Use Silanes (TIS/TES) as scavengers instead.

References

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.[9] Journal of the Chemical Society, Chemical Communications, (12), 636-637. Link

  • Backes, B. J., & Ellman, J. A. (1999). An alkanesulfonamide "safety-catch" linker for solid-phase synthesis. The Journal of Organic Chemistry, 64(7), 2322-2330. Link

  • Patek, M., & Lebl, M. (1999). Safety-catch acid-labile (SCAL) linker for solid-phase peptide synthesis. Tetrahedron Letters, 40(23), 4445-4448. Link

  • Ingenito, R., et al. (1999). Solid Phase Synthesis of Peptide C-Terminal Thioesters by Fmoc/t-Bu Chemistry. Journal of the American Chemical Society, 121(49), 11369–11374. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ensuring the Stability of Maleimide-Based Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Cleavage of the Thiosuccinimide Linkage

Welcome to the Technical Support Center dedicated to addressing a critical challenge in bioconjugation: the premature cleavage of linkers derived from maleimide-succinimide chemistry. This guide, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you with the knowledge to design and execute robust and stable bioconjugation strategies. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the complexities of maleimide-thiol coupling and ensure the integrity of your valuable bioconjugates.

Understanding the Challenge: The Instability of the Thiosuccinimide Linkage

Maleimide-based linkers are widely employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies due to their high reactivity and specificity towards thiol groups, such as those found in cysteine residues.[1][2] The reaction, a Michael addition, forms a thiosuccinimide linkage. However, this linkage is susceptible to premature cleavage in a physiological environment, which can lead to off-target toxicity and reduced therapeutic efficacy.[3][4][5]

The primary culprit behind this instability is the retro-Michael reaction , a reversible process where the thioether bond breaks, leading to deconjugation.[3][6][7] In the presence of endogenous thiols like glutathione, the released maleimide can react with these other molecules, resulting in irreversible payload loss.[1][2][6]

A competing reaction is the hydrolysis of the succinimide ring. While hydrolysis of the unreacted maleimide reagent before conjugation leads to reaction failure, post-conjugation hydrolysis of the thiosuccinimide ring is a crucial stabilization strategy.[6][7][8] The resulting ring-opened succinamic acid derivative is resistant to the retro-Michael reaction, effectively locking the payload onto the biomolecule.[3][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the premature cleavage of my maleimide-based conjugate?

A1: The instability of the thiosuccinimide linkage is primarily influenced by two competing pathways: the retro-Michael reaction and hydrolysis.[6] Key factors that dictate which pathway dominates include:

  • pH: The pH of the reaction and the in vivo environment is critical. The maleimide-thiol conjugation is most efficient at a pH of 6.5-7.5.[6][8][9] At pH values above 7.5, the rate of maleimide hydrolysis increases significantly, which can prevent conjugation from occurring.[8][10] Conversely, a basic pH (above 7.5) can promote the desired post-conjugation hydrolysis of the thiosuccinimide ring, leading to a more stable product.[6]

  • Temperature: Higher temperatures can accelerate both the retro-Michael reaction and hydrolysis.[8] Therefore, careful control of temperature during conjugation and storage is essential.

  • Thiol Concentration: The high concentration of endogenous thiols, such as glutathione in the plasma, can drive the retro-Michael reaction, leading to thiol exchange and premature drug release.[1][2]

  • Linker Chemistry: The chemical structure of the maleimide itself plays a significant role. For instance, N-aryl substituted maleimides tend to hydrolyze faster post-conjugation than N-alkyl substituted ones, leading to more stable conjugates.[2][5] Electron-withdrawing groups on the N-substituent can also accelerate this stabilizing hydrolysis.[3][5]

Q2: I'm observing low to no conjugation efficiency. What could be the issue?

A2: Low conjugation yield is a common problem and can often be traced back to the following:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at a pH above 7.5.[8] If your maleimide reagent has been exposed to moisture or stored improperly, it may have hydrolyzed, rendering it unreactive towards thiols.

  • Oxidized Thiols: The maleimide group specifically reacts with free sulfhydryl (-SH) groups. If the cysteine residues on your protein or peptide have oxidized to form disulfide bonds (-S-S-), they will not be available for conjugation.[9]

  • Incorrect Buffer Conditions: The reaction buffer should be within the optimal pH range of 6.5-7.5 and free of competing nucleophiles like thiols or primary amines.[9]

  • Suboptimal Molar Ratio: An insufficient molar excess of the maleimide reagent over the thiol-containing molecule can lead to an incomplete reaction. A 10- to 20-fold molar excess of the maleimide is a common starting point for optimization.[6][9]

Q3: How can I improve the stability of my maleimide-thiol conjugate and prevent premature payload release?

A3: Enhancing the stability of the thiosuccinimide linkage is crucial for the success of your bioconjugate. Here are key strategies:

  • Promote Post-Conjugation Hydrolysis: A proven method to prevent the retro-Michael reaction is to intentionally hydrolyze the thiosuccinimide ring after conjugation.[3][7] This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.5-9.0).[8] The resulting ring-opened structure is significantly more stable.[7]

  • Rational Linker Design: The choice of the maleimide linker is critical.

    • N-Aryl Substitution: Utilizing maleimides with N-aryl substituents can accelerate the rate of post-conjugation hydrolysis, leading to a more stable conjugate.[5]

    • Electron-Withdrawing Groups: Incorporating electron-withdrawing groups on the maleimide can also promote faster hydrolysis.[3]

    • PEGylation: The inclusion of polyethylene glycol (PEG) chains near the maleimide can increase the local concentration of water molecules, thereby accelerating hydrolysis.[5]

    • Basic Amino Groups: Strategically placing basic amino groups within the linker can act as intramolecular catalysts for hydrolysis at physiological pH.[3][4]

  • Optimize Conjugation Site: The local microenvironment of the cysteine residue on the protein can influence the stability of the conjugate.[5] If possible, exploring different conjugation sites may lead to improved stability.

  • Consider Alternative Chemistries: For applications requiring exceptional stability, next-generation maleimides or alternative linker technologies that are less prone to thiol exchange may be considered.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during maleimide-based conjugation.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low or No Conjugation Yield Hydrolyzed Maleimide Reagent - Use fresh, high-quality maleimide reagents. - Store maleimide stock solutions in an anhydrous solvent (e.g., DMSO or DMF) at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6][8] - Prepare aqueous dilutions of the maleimide immediately before use.[8]
Oxidized Thiols on Biomolecule - Ensure cysteine residues are in their reduced, free thiol state. - Pre-treat the biomolecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[8][9] - Use degassed buffers to prevent re-oxidation of thiols by atmospheric oxygen.[6][9]
Suboptimal Reaction pH - Verify the pH of your reaction buffer is strictly within the 6.5-7.5 range using a calibrated pH meter.[6][8][9] - Recommended buffers include PBS, HEPES, or Tris, ensuring they are free of thiols.[9]
Incorrect Molar Ratio - Optimize the molar ratio of maleimide to thiol. Start with a 10- to 20-fold molar excess of the maleimide and titrate to find the optimal ratio for your specific system.[6][9]
Premature Cleavage of Conjugate (Instability) Retro-Michael Reaction (Thiol Exchange) - After purification of the conjugate, perform a controlled hydrolysis of the thiosuccinimide ring by incubating at a pH of 8.5-9.0.[8] Monitor the reaction by mass spectrometry for an 18 Da mass increase. - Select a maleimide linker with features that promote rapid post-conjugation hydrolysis (e.g., N-aryl substitution, electron-withdrawing groups).[3][5]
Thiazine Rearrangement - This side-reaction can occur with unprotected N-terminal cysteine residues.[11] - If possible, avoid using N-terminal cysteines for conjugation or acetylate the N-terminal amine to prevent this rearrangement.[11] Alternatively, perform the conjugation at a more acidic pH (around 5) to suppress thiazine formation, but be mindful of the slower maleimide-thiol reaction rate.[11]

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol provides a general workflow for conjugating a maleimide-containing molecule to a thiol-containing biomolecule.

  • Preparation of the Thiol-Containing Biomolecule: a. Dissolve the biomolecule (e.g., protein, peptide) in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4).[12] A typical protein concentration is 1-10 mg/mL.[9] b. (Optional but Recommended) If disulfide bonds are present, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides to free thiols.[12]

  • Preparation of the Maleimide Solution: a. Allow the vial of the maleimide reagent to warm to room temperature before opening to prevent moisture condensation.[10] b. Dissolve the maleimide in a small amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).[10][13]

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the biomolecule solution.[9] b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9] Protect from light if using a fluorescently labeled maleimide.[12]

  • Quenching the Reaction (Optional): a. To stop the reaction, add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide.

  • Purification of the Conjugate: a. Remove excess, unreacted maleimide and other small molecules by size-exclusion chromatography (SEC), dialysis, or other suitable purification methods.[9]

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

This protocol describes how to increase the stability of the thiosuccinimide linkage through controlled hydrolysis.

  • Purification of the Conjugate: a. Following the conjugation reaction, purify the bioconjugate using an appropriate method (e.g., SEC) to remove all unreacted small molecules.

  • pH Adjustment: a. Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 0.1 M sodium phosphate).[8]

  • Hydrolysis Reaction: a. Incubate the solution at room temperature or 37°C.[8]

  • Monitoring the Reaction: a. Monitor the progress of the hydrolysis by mass spectrometry. A complete reaction is indicated by a mass increase of 18 Da, corresponding to the addition of a water molecule.

  • Neutralization: a. Once the hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[8]

Visualization of Key Chemical Pathways

The following diagram illustrates the competing reaction pathways for a maleimide-thiol conjugate, highlighting the stable, ring-opened product formed after hydrolysis.

Maleimide_Conjugate_Stability Reactants Maleimide + Thiol (-SH) Thiosuccinimide Thiosuccinimide Conjugate (Reversible) Reactants->Thiosuccinimide Michael Addition (pH 6.5-7.5) Thiosuccinimide->Reactants Retro-Michael Reaction Hydrolyzed_Conjugate Ring-Opened Hydrolyzed Conjugate (Stable) Thiosuccinimide->Hydrolyzed_Conjugate Hydrolysis (Promoted by basic pH) Thiol_Exchange Thiol Exchange Product (Deconjugated) Thiosuccinimide->Thiol_Exchange Thiol Exchange Glutathione Endogenous Thiol (e.g., Glutathione) Water H₂O

Caption: Competing Fates of a Maleimide-Thiol Conjugate.

References

  • Troubleshooting low yield in maleimide conjugation reactions. - Benchchem.
  • Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation - Benchchem.
  • Technical Support Center: Stability of Maleimide-Thiol Conjugates - Benchchem.
  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Publishing.
  • A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers - Benchchem.
  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release.
  • Current ADC Linker Chemistry - PMC - NIH.
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC.
  • minireview: addressing the retro-michael instability of maleimide bioconjugates - UCL Discovery.
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK.
  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC.
  • Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy | Bioconjugate Chemistry - ACS Publications.
  • Maleimide Labeling of Proteins and Other Thiolated Biomolecules - Lumiprobe.
  • N-propionyl thiosuccinimide linker upon hydrolysis becomes into a cleavable crosslinker by a - ChemRxiv.
  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents..
  • Instructions for the use of Mal-(PEG)n-NHS Ester.
  • The Thiol-Maleimide Reaction: A Guide - Bachem.
  • General Protocol of Dye Maleimide Antibody Labeling Kit - BroadPharm.

Sources

Technical Support Center: Optimizing Sulfoxide Reduction in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Peptide Chemistry & Process Optimization Subject: Troubleshooting & Optimizing Methionine Sulfoxide Reduction (Met(O)


 Met)
Introduction: The Oxidation Bottleneck

In Solid-Phase Peptide Synthesis (SPPS), Methionine (Met) is the "canary in the coal mine." It is highly susceptible to oxidation, converting to Methionine Sulfoxide (Met(O)) (+16 Da) during acidic cleavage or storage. While preventing oxidation via inert atmospheres is standard, reversing oxidation (reduction) is often required for high-purity recovery.

This guide moves beyond basic "Reagent K" protocols. It focuses on the chemical causality of reduction and provides self-validating workflows for rescuing oxidized peptides.

Module 1: The Mechanism of Action

To troubleshoot, you must understand the chemistry. The reduction of Met(O) in acid requires a halide source (reducing agent) and an oxygen acceptor.[1]

The "Push-Pull" Mechanism:

  • Protonation: The sulfoxide oxygen is protonated in TFA.

  • Nucleophilic Attack: The halide (

    
     or 
    
    
    
    ) attacks the sulfur or iodine species, displacing the oxygen.
  • Oxygen Transfer: The oxygen is transferred to a scavenger (Dimethyl Sulfide - DMS), converting it to DMSO.

Visualizing the Reaction Pathway

Met_Reduction_Mechanism Met Native Met (Thioether) MetO Met(O) (Sulfoxide +16Da) Met->MetO Oxidation (O2/tBu+) Intermediate Iodosulfonium Intermediate MetO->Intermediate + H+ / I- (from NH4I) Intermediate->Met Reduction DMS Dimethyl Sulfide (Oxygen Acceptor) Intermediate->DMS DMSO DMSO (Waste) DMS->DMSO Accepts Oxygen

Figure 1: The catalytic cycle of Met(O) reduction using Ammonium Iodide and DMS. Note that DMS is sacrificial.

Module 2: The "Gold Standard" Protocol (Reagent H)

Standard scavengers (Thioanisole/EDT) prevent alkylation but are poor at reducing existing sulfoxides. For peptides containing Met, you must use Reagent H (Huang & Rabenstein protocol).

Why this works:

  • 
     (Ammonium Iodide):  The source of the reducing iodide ion (
    
    
    
    ).
  • DMS (Dimethyl Sulfide): The critical oxygen acceptor. Without DMS, the reaction equilibrium is poor.

  • TFA: Provides the acidic environment for protonation.

Protocol: Preparation of Reagent H
ComponentWeight/Volume %Function
TFA 81%Solvent / Acid source
Phenol 5%Scavenger (Tyr protection)
Thioanisole 5%Scavenger (Carbocation trap)
EDT (1,2-Ethanedithiol)2.5%Scavenger (tBu trap)
Water 3%Hydrolysis of side-chains
DMS (Dimethyl Sulfide)2%Oxygen Acceptor (Critical)

(Ammonium Iodide)
1.5%Reducing Agent

Step-by-Step Workflow:

  • Chill the TFA: Pre-cool TFA to 0°C. Mixing scavengers is exothermic.

  • Dissolve Solids: Add Phenol and

    
     to the TFA. Sonicate if necessary to ensure 
    
    
    
    is fully dissolved (it can be stubborn).
  • Add Liquids: Add Thioanisole, EDT, Water, and DMS.

  • Cleavage: Add resin to the cocktail (10-20 mL per gram of resin).

  • Reaction Time: Incubate for 3 to 4 hours at room temperature.

    • Note: Standard cleavage is 2 hours.[2] Reduction requires extra time.[2]

  • Quench (CRITICAL): Upon completion, filter the resin. Immediately add cold diethyl ether. If the peptide contains Tyr/Trp/His, consider adding Ascorbic Acid (see Troubleshooting below) before ether precipitation to prevent iodination.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes encountered in the lab.

Q1: My peptide is cleaved, but Mass Spec shows a +16 Da peak (Met+O). Why was reduction incomplete?

Diagnosis:

  • Old Reagents: DMS is volatile. If your DMS is old, it may have evaporated, breaking the reduction cycle.

  • Saturation: If you have multiple Met residues (e.g., >3), the standard 1.5%

    
     may be insufficient.
    
  • Steric Hindrance: The Met(O) is buried in a hydrophobic patch or aggregate.

Corrective Action:

  • Fresh Cocktail: Remake Reagent H with fresh DMS.

  • Boost Stoichiometry: Increase

    
     to 3-5% and DMS to 5%.
    
  • Switch to TMSBr (The "Nuclear" Option): If

    
     fails, use Trimethylsilyl Bromide (TMSBr).
    
    • Protocol: TFA / Thioanisole / EDT / TMSBr (80 : 5 : 2.5 : 12.5).

    • Warning: TMSBr is aggressive. Limit reaction time to 30-60 mins at 0°C to avoid cleaving peptide bonds.

Q2: I see a +126 Da impurity on Tyrosine or Tryptophan residues. What is this?

Diagnosis: This is Iodination . The


 from Ammonium Iodide can oxidize to Iodine (

), which acts as an electrophile attacking the aromatic rings of Tyr, Trp, or His.

Corrective Action (The "Quench" Step): You must reduce the generated Iodine (


) back to Iodide (

) before workup.
  • Ascorbic Acid Wash: dissolve crude peptide in water/buffer. Add solid Ascorbic Acid (Vitamin C) until the solution turns from yellow/brown (Iodine color) to clear.

  • DTT Rescue: Alternatively, add Dithiothreitol (DTT) to the cleavage mixture 15 minutes before filtering.

Q3: Can I reduce Met(O) after purification? (Post-Synthesis Rescue)

Diagnosis: Sometimes you receive a peptide that oxidized during storage or lyophilization.

Corrective Action: Yes. You can perform solution-phase reduction.

  • Aqueous Method: Dissolve peptide in 10% acetic acid. Add 10-20 equivalents of

    
     and DMS. Heat to 37°C for 4-12 hours. Monitor by HPLC.
    
  • Titanium Tetrachloride (

    
    ):  For organic soluble peptides, 
    
    
    
    / NaI in Acetonitrile is a rapid reducing system, though less common for biological peptides due to metal contamination risks.
Module 4: Decision Logic for Optimization

Use this flow to determine the correct protocol for your specific peptide sequence.

Optimization_Logic Start Start: Peptide contains Met Check_Seq Check Sequence: Contains Tyr, Trp, His? Start->Check_Seq No_Sens No Sensitive Residues Check_Seq->No_Sens No Yes_Sens Yes (Tyr/Trp/His) Check_Seq->Yes_Sens Yes Protocol_A Standard Reagent H (NH4I + DMS) No_Sens->Protocol_A Protocol_B Reagent H + Quench (Add Ascorbic Acid post-cleavage) Yes_Sens->Protocol_B Result_Check Check Mass Spec: +16 Da Peak? Protocol_A->Result_Check Protocol_B->Result_Check Success Success: Proceed to Purification Result_Check->Success No +16Da Fail Fail: Incomplete Reduction Result_Check->Fail Exists +16Da Rescue Rescue Protocol: TMSBr / Thioanisole / EDT (0°C, 30 min) Fail->Rescue

Figure 2: Decision tree for selecting cleavage cocktails and troubleshooting oxidation.

References
  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[3] Journal of Peptide Research, 53(5), 548–553.

    • Core Reference for Reagent H and NH4I/DMS mechanism.
  • Hackeng, T. M., et al. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 96(18), 10068–10073.

    • Validates NH4I compatibility with thioesters and complex lig
  • Nicolás, E., Vilaseca, M., & Giralt, E. (1995). A study of the use of NH4I for the reduction of methionine sulfoxide in peptides containing cysteine and cystine.[4] Tetrahedron, 51(20), 5701-5710.[4]

    • Detailed study on side reactions (iodin
  • Beck, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Organic Process Research & Development.

    • Modern review of TMSBr vs NH4I str

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Technical Support Center: Sulfinyl Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Incomplete Reactions

Welcome to the technical support center for scientists and researchers encountering challenges with the reduction of sulfinyl groups. Incomplete deoxygenation of sulfoxides to their corresponding sulfides is a frequent impediment in complex molecule synthesis, particularly within drug development. This guide provides in-depth, field-proven insights to diagnose, troubleshoot, and prevent common issues, ensuring your reactions proceed to completion efficiently and chemoselectively.

Part 1: Foundational Understanding: The "Why" Behind Incomplete Reduction

Before diving into troubleshooting, it's crucial to understand the underlying principles of sulfoxide reduction. The reaction is deceptively simple in concept—the removal of an oxygen atom—but mechanistically complex.

Q1: What is the core chemical challenge in reducing a sulfoxide?

The primary challenge lies in the stability and polarity of the sulfinyl group (S=O). The sulfur-oxygen bond is strong and highly polarized, with a partial positive charge on the sulfur and a partial negative charge on the oxygen[1]. To achieve reduction, the sulfoxide oxygen must first be activated by an electrophile or a Lewis acid. This activation makes the sulfur atom more electrophilic and susceptible to attack by a reductant or a nucleophile, which ultimately facilitates the cleavage of the S-O bond. Incomplete reactions often stem from inefficient activation or subsequent reduction steps.

Q2: How does the reaction mechanism influence the outcome?

The mechanism dictates the reaction's success. Most reductions follow a two-step pattern:

  • Activation: The sulfoxide oxygen attacks a strong electrophile (e.g., triflic anhydride (Tf₂O), oxalyl chloride). This forms a highly reactive intermediate, such as a triflyloxysulfonium salt[2][3][4].

  • Reduction/Displacement: A nucleophile (e.g., an iodide ion) or a reductant attacks the activated sulfur center, displacing the activated oxygen group and yielding the sulfide.

If the activation is weak or the subsequent nucleophilic attack is hindered, the reaction will stall, leading to incomplete conversion.

Sulfoxide_Reduction_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Reduction Sulfoxide R-S(=O)-R' Intermediate Activated Intermediate [R-S(OTf)-R']⁺ Sulfoxide->Intermediate Oxygen acts as nucleophile Activator Electrophile (e.g., Tf₂O) Activator->Intermediate Sulfide Sulfide (R-S-R') Intermediate->Sulfide Nucleophilic attack on S Byproduct Oxidized Reductant + Activated Oxygen Intermediate->Byproduct Reductant Reductant (e.g., I⁻) Reductant->Sulfide

Caption: General mechanism of sulfoxide reduction via activation.

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This section is structured to address specific experimental observations. Identify your primary issue below and follow the diagnostic workflow.

Symptom: Low Conversion / Stalled Reaction

Your reaction stops before all the starting sulfoxide is consumed, resulting in a low yield of the desired sulfide.

Q: My reaction has stalled, with significant starting material remaining. What are the likely causes and how do I fix them?

A: This is the most common issue. Let's break down the potential culprits, from reagents to the substrate itself.

  • Reagent Stoichiometry and Quality:

    • Insight: Activating agents like triflic anhydride (Tf₂O) and oxalyl chloride are highly moisture-sensitive. Degradation is common. Similarly, reductants can lose potency over time.

    • Action Plan:

      • Verify Stoichiometry: For activating agents, ensure you are using at least stoichiometric amounts. For some substrates, an excess (e.g., 1.5 equivalents) may be necessary[5].

      • Use Fresh Reagents: Open a new bottle of the activating agent. If using a reagent like NaBH₄ in the presence of iodine, ensure both components are fresh and the solvent is anhydrous[6].

      • Consider Additives: Some methods require specific additives to facilitate the reaction. For example, the combination of Tf₂O with potassium iodide is highly effective, where iodide acts as the terminal reductant[6].

  • Reaction Conditions:

    • Insight: Temperature and reaction time are critical. Many activation steps are performed at low temperatures (e.g., -78 °C) to control reactivity, followed by warming to allow the reduction to proceed[7]. Insufficient time or temperature can lead to a stalled reaction.

    • Action Plan:

      • Monitor Progress: Actively monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. Do not rely on a "standard" reaction time.

      • Increase Temperature: If the reaction stalls at room temperature, gentle heating (e.g., 40-60 °C) may be required to overcome the activation energy barrier, provided the substrate is stable.

      • Extend Reaction Time: Some sterically hindered substrates simply react more slowly. Allow the reaction to stir for a longer period (e.g., 12-24 hours) while monitoring progress[8][9].

  • Substrate-Specific Issues:

    • Insight: The electronic and steric properties of the R and R' groups on the sulfoxide play a huge role.

      • Steric Hindrance: Bulky groups near the sulfinyl moiety can impede the approach of both the activating agent and the reductant[10][11].

      • Electronic Effects: Electron-withdrawing groups can deactivate the sulfoxide oxygen, making the initial activation step more difficult.

    • Action Plan:

      • Switch Reagents: If steric hindrance is suspected, a smaller, more reactive reagent system may be necessary. For example, methods using oxalyl chloride or HCl/HBr under photoirradiation might be effective alternatives[5][12].

      • Use Harsher Conditions: For electronically deactivated sulfoxides, a more powerful activating agent or higher reaction temperatures may be required.

Troubleshooting_Workflow Start Incomplete Reduction Observed CheckReagent 1. Check Reagent Quality & Stoichiometry Start->CheckReagent ReagentOK Reagents OK? CheckReagent->ReagentOK UseFresh Use fresh reagents. Increase equivalents. ReagentOK->UseFresh No CheckConditions 2. Evaluate Reaction Conditions (T, t) ReagentOK->CheckConditions Yes UseFresh->CheckReagent ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK ModifyConditions Increase temperature. Extend reaction time. ConditionsOK->ModifyConditions No CheckSubstrate 3. Assess Substrate (Sterics/Electronics) ConditionsOK->CheckSubstrate Yes ModifyConditions->CheckConditions SubstrateOK Is Substrate Challenging? CheckSubstrate->SubstrateOK ChangeMethod Select more potent reagent. See Table 1. SubstrateOK->ChangeMethod Yes Success Reaction Complete SubstrateOK->Success No, re-evaluate ChangeMethod->Success

Caption: A decision workflow for troubleshooting incomplete sulfoxide reduction.

Part 3: Proactive Strategies & Reagent Selection

Choosing the right method from the start is the best way to avoid incomplete reduction. The optimal choice depends heavily on the functional groups present in your substrate.

Q: How do I select the best reducing agent for my specific molecule to ensure success?

A: Selection is a balance of reactivity and chemoselectivity. A highly reactive reagent might reduce the sulfoxide but could also affect other sensitive functional groups. The table below compares several common and modern reagent systems.

Reagent SystemMechanism TypeTypical ConditionsProsConsChemoselectivity Profile
Tf₂O / KI [6]Anhydride ActivationMeCN, room temp.Fast, high-yielding, efficient.Tf₂O is highly corrosive and moisture-sensitive.Excellent. Tolerates alkenes, ketones, esters, aldehydes, acids, and oximes[6].
Oxalyl Chloride / Ethyl Vinyl Ether [5]Acyl Chloride ActivationAcetone, room temp.Forms volatile byproducts, simplifying workup. Scalable.Oxalyl chloride is toxic and moisture-sensitive.Good. Basic functional groups will be protonated to their HCl salts[5].
NaBH₄ / I₂ [6]Boron-based ReductionAnhydrous THFInexpensive and readily available reagents.Can sometimes reduce other functional groups.Good. Tolerates esters, nitriles, and double bonds[6].
D-Camphorsulfonic Acid (D-CSA) [8]Acid-Catalyzed DehydrationMeCN, 90 °CMetal-free and additive-free.Requires elevated temperatures and longer reaction times.High chemoselectivity reported[8].
Enzymatic (e.g., MsrA/B) [13][14][15]BiocatalyticAqueous buffer, physiological temp.Extremely high chemo- and stereoselectivity.Limited substrate scope, requires specific enzyme.Unparalleled. Will only target the sulfoxide[13][14].

Part 4: Key Experimental Protocols

Here are detailed, step-by-step protocols for two reliable reduction methods.

Protocol 1: High-Efficiency Reduction using Tf₂O and KI

This protocol is adapted from Bahrami, K. et al., J. Org. Chem., 2010.[6]

Objective: To achieve a rapid and clean reduction of a sulfoxide with broad functional group tolerance.

Materials:

  • Sulfoxide (1.0 mmol)

  • Potassium Iodide (KI) (2.0 mmol, 332 mg)

  • Triflic Anhydride (Tf₂O) (1.0 mmol, 168 µL)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add the sulfoxide (1.0 mmol) and potassium iodide (2.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) and stir the mixture to dissolve/suspend the solids.

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add triflic anhydride (1.0 mmol) dropwise via syringe over 5 minutes. The reaction may change color.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 15-60 minutes).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to neutralize any remaining iodine.

  • Workup: Add saturated aqueous NaHCO₃ solution (10 mL) to neutralize the triflic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfide.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Monitoring Reaction Progress by TLC

Objective: To accurately determine the endpoint of the reduction reaction.

Materials:

  • TLC plate (silica gel)

  • Eluent system (e.g., Hexane/Ethyl Acetate mixture)

  • Visualization agent (e.g., UV light, potassium permanganate stain)

  • Capillary tubes or spotters

Procedure:

  • Prepare the Eluent: Choose a solvent system where the starting sulfoxide and the product sulfide have distinct Rf values. Typically, the sulfide (less polar) will have a higher Rf than the sulfoxide (more polar). A good starting point is 30% Ethyl Acetate in Hexane.

  • Spot the Plate: Before starting the reaction (t=0), spot the starting sulfoxide on the TLC plate. Once the reaction has begun, take a small aliquot with a capillary tube at regular intervals (e.g., every 15 minutes) and spot it on the plate.

  • Develop the Plate: Place the TLC plate in a chamber with the chosen eluent and allow the solvent front to rise.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light. If the compounds are not UV-active, use a stain like KMnO₄.

  • Analyze: The reaction is complete when the spot corresponding to the starting sulfoxide has completely disappeared and a new spot for the sulfide is prominent.

Part 5: Frequently Asked Questions (FAQs)

Q1: I work with biological samples and see my sulfoxide metabolite converting back to the parent drug (sulfide). How can I prevent this? This is a known issue, especially in blood or plasma samples, and is often caused by endogenous reductase enzymes or free thiols like glutathione[16]. To prevent this ex vivo reduction, you should immediately denature the sample upon collection. This can be achieved by adding an organic solvent like acetonitrile or methanol, which will precipitate proteins and inactivate enzymes. Alternatively, rapid solid-phase extraction (SPE) can be used to separate the analyte from enzymatic components[16].

Q2: My sulfide product has a very similar polarity to my starting sulfoxide, making chromatographic purification difficult. What can I do? This is a common challenge. First, try optimizing your chromatography with different solvent systems or by using a different stationary phase. If separation is still poor, consider a workup procedure that leverages chemical differences. For example, any unreacted sulfoxide might be more water-soluble, and an aqueous wash could selectively remove it. Alternatively, if the sulfide is the only non-polar component, you could pass the crude mixture through a small plug of silica with a non-polar eluent (e.g., pure hexane) to elute the sulfide first.

Q3: Can I over-reduce my sulfoxide? Generally, reduction of a sulfoxide to a sulfide is the terminal step under the conditions described. Further reduction of a sulfide is not common. However, it is critical to ensure your chosen reagent does not affect other functional groups in the molecule (e.g., reducing a ketone to an alcohol). This is where chemoselectivity (see Table 1) is paramount[6]. The reduction of sulfones back to sulfoxides is extremely difficult and is not a concern here[17].

Q4: I am performing a stereoselective reduction. Why am I getting a racemic product? This indicates your reaction conditions are not preserving the stereochemistry at sulfur or you are not using a stereoselective method. Many chemical reductants are not stereoselective. For enantioselective reduction, you must use a chiral reagent or a biocatalytic method, such as using specific methionine sulfoxide reductase (Msr) enzymes which are stereospecific for the (R) or (S) enantiomer of the sulfoxide[18][19][20].

References

  • Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. [Link]

  • Peng, G., Chen, Y., Chen, Y., & Cheng, X. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Chemistry, 9, 714899. [Link]

  • Peng, G., Chen, Y., Chen, Y., & Cheng, X. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. PMC. [Link]

  • Lobo, S. A., & Zard, S. Z. (2006). Theoretical Study of the Reduction Mechanism of Sulfoxides by Thiols. ACS Publications. [Link]

  • Gamba-Sánchez, D., Morcillo, S. P., & Martín-Matute, B. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. [Link]

  • Das, S., Singh, S. K., Kumar, S., & Singh, B. K. (2024). Deoxygenation of sulfoxides using D-camphorsulfonic acid as an efficient reducing agent under metal and additive-free conditions. Journal of Chemical Sciences. [Link]

  • Contente, M. L., & Paradisi, F. (2018). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Scholars Research Library. [Link]

  • Codée, J. D. C., Litjens, R. E. J. N., van den Bos, L. J., Overkleeft, H. S., & van der Marel, G. A. (2005). Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • ResearchGate. (n.d.). The deoxygenation of sulfoxides using Woollins' reagent (WR). [Link]

  • Olah, G. A., Vankar, Y. D., & Arvanaghi, M. (1979). Synthetic methods and reactions. 54. Deoxygenation of sulfoxides and azo oxides with tris(dimethylamino)phosphine/iodine/sodium iodide reagent. The Journal of Organic Chemistry. [Link]

  • Holland, H. L., & Fish, G. J. (2009). Rapid methods for high-throughput detection of sulfoxides. Technion. [Link]

  • ATSDR. (n.d.). Analytical Methods. [Link]

  • Le, N. T., & Gladyshev, V. N. (2018). Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity. Springer. [Link]

  • Le, N. T., & Gladyshev, V. N. (2018). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. PMC. [Link]

  • Monbaliu, J.-C. M., & Collins, J. M. (2016). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. PMC. [Link]

  • van der Merwe, D., & Bigalke, H. (2018). Adverse reactions of dimethyl sulfoxide in humans: a systematic review. PMC - NIH. [Link]

  • Huang, H., & Kang, J. (2021). Triflic Anhydride (Tf2O)-Activated Transformations of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. Semantic Scholar. [Link]

  • ResearchGate. (2017). If anyone has solution of preventing reduction of sulfoxide metabolite in human blood. [Link]

  • Li, J., Wang, J., Yang, Y., & Zhang, Y. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [Link]

  • Chemistry Learner. (2025). Sulfoxide: Formula, Structure, Preparations, and Reactions. [Link]

  • ResearchGate. (n.d.). Mechanisms for oxidation reactions promoted by Tf2O as a) a sulfoxide.... [Link]

  • Lee, S. C., & Lippard, S. J. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. PubMed. [Link]

  • Pelletier, G., & Charette, A. B. (2012). Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Semantic Scholar. [Link]

  • ResearchGate. (2025). Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride. [Link]

  • Britannica. (2026). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. [Link]

  • ResearchGate. (2025). (PDF) Inhibition of Methionine Sulfoxide Reduction by Dimethyl Sulfoxide. [Link]

  • Carreño, M. C. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. [Link]

  • ResearchGate. (2014). Electrochemically mediated enantioselective reduction of chiral sulfoxides. [Link]

  • Ali, M. H., Kriedelbaugh, D., & Wencewicz, T. (2007). Ceric Ammonium Nitrate Catalyzed Oxidation of Sulfides to Sulfoxides. [Link]

  • Dalla Tiezza, M., & Bortoli, M. (2023). The Key Role of Chalcogenurane Intermediates in the Reduction Mechanism of Sulfoxides and Selenoxides by Thiols Explored In Silico. PMC. [Link]

  • Wang, S., Liu, C., & Xu, H. (2025). Photoinduced Deoxygenation Reduction of Sulfoxides with HCl or HBr and Hydrocarbons. Organic Letters - ACS Publications. [Link]

  • Peng, G., Chen, Y., Chen, Y., & Cheng, X. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers. [Link]

  • Holland, H. L., & Fish, G. J. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. PMC. [Link]

  • ORCA - Cardiff University. (n.d.). Recent Advances in the Electrochemical Synthesis of Organosulfur Compounds. [Link]

  • ResearchGate. (2018). How to reduce a ketone (like acetophenone derivatives) in presence of a sulfinyl imine alpha to the keto group?. [Link]

  • Zhang, Y., & Ready, J. M. (2025). Reductive sulfinylation by nucleophilic chain isomerization of sulfonylpyridinium. PMC - NIH. [Link]

  • University of Bristol. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]

  • Mikołajczyk, M., & Drabowicz, J. (2007). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC - NIH. [Link]

Sources

Technical Support Center: Minimizing Methionine Oxidation During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of methionine oxidation during the acidic cleavage of peptides from solid-phase resins. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your synthetic peptides.

Introduction: The Challenge of Methionine Oxidation

Methionine, with its thioether side chain, is one of the most susceptible amino acids to oxidation, primarily forming methionine sulfoxide.[1][2][3] This modification introduces a chiral center, leading to two diastereomers, and can significantly alter a peptide's structure, function, and immunogenicity.[3][4] During the final step of solid-phase peptide synthesis (SPPS) — cleavage from the resin using strong acids like trifluoroacetic acid (TFA) — the conditions are often harsh enough to cause significant, unwanted oxidation of methionine residues.[1][5] This guide will walk you through the causes of this problematic side reaction and provide robust strategies to prevent it.

Troubleshooting Guide: Diagnosing and Solving Methionine Oxidation Issues

This section addresses specific problems you might encounter related to methionine oxidation during peptide cleavage.

Q1: I'm observing a significant peak with a +16 Da mass shift in my crude peptide analysis. What is it, and how do I get rid of it?

A1: A +16 Da mass shift is the characteristic signature of a single oxidation event, which for peptides containing methionine, almost certainly corresponds to the formation of methionine sulfoxide (Met(O)).[1] This is a common issue when using standard TFA-based cleavage cocktails that lack appropriate protective agents.

Immediate Cause: Your cleavage cocktail is not adequately quenching reactive oxygen species (ROS) or other oxidizing agents present or generated during the cleavage process.

Solutions:

  • Incorporate a Specialized Cleavage Cocktail: For peptides containing methionine, standard cocktails like Reagent B (TFA/Water/TIS) are often insufficient.[1] We strongly recommend using a cocktail specifically designed to prevent methionine oxidation. "Reagent H" is an excellent and well-documented choice.[6][7]

    Reagent H Components Purpose
    Trifluoroacetic Acid (TFA)Cleavage from the resin and removal of acid-labile protecting groups.
    PhenolScavenger for carbocations.
    ThioanisoleScavenger and reducing agent.
    1,2-Ethanedithiol (EDT)Scavenger.
    Dimethylsulfide (DMS)Reducing agent for methionine sulfoxide.[1][6]
    Ammonium Iodide (NH₄I)Potent reducing agent that works with DMS to reduce Met(O).[1][6]
    WaterScavenger.

    Protocol: Peptide Cleavage using Reagent H

    • Prepare Reagent H: In a fume hood, carefully mix the following components (w/w):

      • 81% Trifluoroacetic Acid

      • 5% Phenol

      • 5% Thioanisole

      • 3% Water

      • 2.5% 1,2-Ethanedithiol

      • 2% Dimethylsulfide

      • 1.5% Ammonium Iodide

    • Resin Preparation: Ensure your peptide-resin is dry and free of residual solvents.

    • Cleavage Reaction: Add the freshly prepared Reagent H to the peptide-resin (a common ratio is 10 mL of cocktail per gram of resin).

    • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.

    • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Washing and Drying: Centrifuge to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether to remove scavengers. Dry the peptide pellet under a stream of nitrogen.

  • Post-Cleavage Reduction (If Oxidation Has Already Occurred): If you have already cleaved your peptide and observed oxidation, you can perform a reduction step.

    Protocol: Reduction of Methionine Sulfoxide

    A common method involves using ammonium iodide and dimethyl sulfide.[1]

    • Dissolve the oxidized peptide in a suitable solvent.

    • Add an excess of dimethyl sulfide and ammonium iodide.

    • Stir the reaction at room temperature, monitoring the reduction by LC-MS.

    • Once the reduction is complete, purify the peptide using standard chromatographic techniques.

Q2: My peptide is particularly sensitive, and I'm worried about the harshness of Reagent H. Are there other options?

A2: Yes, while Reagent H is very effective, you can also modify other standard cleavage cocktails to enhance their protective capabilities for methionine-containing peptides. The key is the addition of reducing agents.

Alternative Cleavage Cocktail:

A widely used and effective alternative is to supplement a standard TFA cocktail with dimethylsulfide (DMS) and ammonium iodide (NH₄I).[1][6]

Modified Cocktail Composition
TFA/DMS/NH₄ITFA (90-95%), DMS (5-10%), NH₄I (1.5% w/w)

This combination provides a strongly reducing environment during cleavage, effectively preventing the oxidation of methionine.

Frequently Asked Questions (FAQs)

What is the chemical mechanism of methionine oxidation during cleavage?

During acidic cleavage, reactive species can be generated that readily oxidize the electron-rich sulfur atom in methionine's thioether side chain. This results in the formation of methionine sulfoxide. Further oxidation can lead to methionine sulfone, which is generally irreversible under biological conditions.

Met Methionine MetO Methionine Sulfoxide (Met(O)) Met->MetO + [O] (Reversible) MetO->Met - [O] (Reductases) MetO2 Methionine Sulfone (Met(O)₂) MetO->MetO2 + [O] (Irreversible)

Caption: Reversible and irreversible oxidation states of methionine.

Why is surface-exposed methionine more prone to oxidation?

Methionine residues on the surface of a peptide or protein are more accessible to oxidants in the surrounding environment.[1] Buried methionine residues are sterically shielded from these reactive species.

Can I use dithiothreitol (DTT) in my cleavage cocktail to prevent methionine oxidation?

While DTT is a common reducing agent, it is not very effective at preventing methionine oxidation under the strongly acidic conditions of TFA cleavage.[8] More potent reducing systems, such as the combination of dimethylsulfide and ammonium iodide, are required.[1][6]

How does temperature affect methionine oxidation during cleavage?

Higher temperatures can accelerate the rate of chemical reactions, including oxidation. It is generally recommended to perform the cleavage at room temperature. If elevated temperatures are required for difficult cleavages, the risk of side reactions, including methionine oxidation, increases.

I'm using a cleavage cocktail with scavengers, but I still see some oxidation. What else can I do?
  • Degas your solvents: Dissolved oxygen can contribute to oxidation. Bubbling an inert gas like argon or nitrogen through your TFA before preparing the cocktail can help.

  • Work under an inert atmosphere: Performing the cleavage reaction under a blanket of nitrogen or argon can minimize contact with atmospheric oxygen.

  • Use fresh reagents: Old bottles of TFA and scavengers may have been exposed to air and could contain peroxides or other oxidizing contaminants.

What is the role of methionine sulfoxide reductases (Msr)?

In biological systems, cells have enzymes called methionine sulfoxide reductases (MsrA and MsrB) that can reduce methionine sulfoxide back to methionine.[3] This enzymatic repair system highlights the biological importance of reversing this oxidative modification. While not typically used during chemical cleavage, recombinant Msr enzymes can be used in vitro to reduce oxidized methionine in purified protein or peptide samples.

cluster_0 Peptide Cleavage Workflow cluster_1 Troubleshooting Loop Start Start: Peptide on Resin Cleavage Cleavage with Protective Cocktail (e.g., Reagent H) Start->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Analysis LC-MS Analysis Precipitation->Analysis End End: Pure, Non-Oxidized Peptide Analysis->End Oxidation_Detected Oxidation Detected? (+16 Da) Analysis->Oxidation_Detected Oxidation_Detected->End No Post_Cleavage_Reduction Post-Cleavage Reduction Oxidation_Detected->Post_Cleavage_Reduction Yes Post_Cleavage_Reduction->Analysis Re-analyze

Sources

Validation & Comparative

A Head-to-Head Comparison: Unraveling the Mass Spectrometry Fragmentation of MSIB Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Amine-Reactive Labeling and its Impact on Tandem MS Analysis

In the landscape of quantitative and structural proteomics, the chemical derivatization of peptides is a cornerstone technique for enhancing analytical depth. Amine-reactive N-hydroxysuccinimide (NHS) esters are workhorse reagents for this purpose, targeting the N-terminus and lysine side chains to introduce various functionalities. This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of peptides labeled with a halogenated NHS ester, N-succinimidyl 4-iodobenzoate (SIB), against those labeled with a simple, non-halogenated analogue, N-succinimidyl acetate.

This comparison will illuminate the unique fragmentation characteristics imparted by the iodo-benzoyl group, offering researchers critical insights into experimental design for studies where distinct fragmentation patterns are advantageous.

The Rationale: Why Halogenation Matters in MS/MS

The choice of a labeling reagent directly influences the gas-phase chemistry of a peptide during tandem mass spectrometry (MS/MS). The fragmentation pattern of a labeled peptide is not merely the sum of its parts; the tag itself can direct cleavage pathways, stabilize or destabilize certain fragments, and introduce characteristic reporter ions or neutral losses.

By comparing a halogenated aromatic tag (SIB) with a simple alkyl tag (acetyl), we can dissect the influence of two key properties:

  • Mass and Composition: The SIB tag adds a substantial mass (203.94 Da) containing an iodine atom, while the acetyl tag adds a modest 42.01 Da.

  • Chemical Stability: The aromatic ring and the carbon-iodine bond of the SIB tag have different fragmentation liabilities compared to the simple acetyl group.

This guide will explore how these differences manifest in collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) spectra, providing a framework for selecting the appropriate tool for the analytical task.

The Contenders: A Structural Overview

ReagentStructure of Labeled Amine (Peptide-NH-R)Mass Added (Da)Key Features
N-Succinimidyl 4-iodobenzoate (SIB) Peptide-NH-CO-(C₆H₄)-I203.94Aromatic, Halogenated (Iodine)
N-Succinimidyl Acetate Peptide-NH-CO-CH₃42.01Aliphatic, Non-halogenated

Fragmentation Deep Dive: A Tale of Two Tags

The fragmentation of a peptide bond in low-energy CID is primarily governed by the "mobile proton" model, leading to the characteristic b- and y-type ions that define the peptide's sequence.[1][2][3] However, the nature of the N-terminal tag can significantly alter the appearance of the resulting MS/MS spectrum. Chemical derivatizations are known to alter peptide fragmentation, and in some cases, can be used to engineer the process to favor certain ion types for more comprehensive sequence information.[4][5]

Scenario 1: The Acetyl-Labeled Peptide (The Baseline)

When a peptide is labeled with a simple acetyl group, the fragmentation pattern is typically straightforward. The low mass of the tag does not significantly alter the overall fragmentation propensity of the peptide backbone.

  • Expected Fragmentation (CID/HCD):

    • Dominant Ions: The spectrum is expected to be dominated by a rich series of b- and y-ions, which are used for sequence determination.[6][7]

    • Tag-Related Fragments: The b₁ ion, consisting of the acetyl group plus the first amino acid residue, will be present. However, the acetyl group itself is not typically observed as a standalone reporter ion.

    • Neutral Losses: Peptides containing serine, threonine, glutamic acid, or aspartic acid may exhibit the characteristic loss of water (-18 Da).[1][7] Those with arginine, lysine, asparagine, or glutamine can show a loss of ammonia (-17 Da).[1][7]

This provides a reliable, but standard, fragmentation pattern primarily useful for peptide identification.

Scenario 2: The SIB-Labeled Peptide (The Halogen Effect)

Labeling with SIB introduces a bulky, aromatic, and halogenated moiety. This has profound and valuable consequences for the fragmentation spectrum.

  • Expected Fragmentation (CID/HCD):

    • Backbone Fragmentation: A series of b- and y-ions will still be present, allowing for sequence confirmation.

    • Characteristic Reporter Ion: A key feature is the expected generation of a highly stable iodobenzoyl cation at m/z 232.9 . This ion is formed by cleavage of the amide bond between the tag and the peptide's N-terminus. Its presence is a definitive indicator of a successfully labeled peptide.

    • Characteristic Neutral Loss: Another prominent fragmentation pathway for halogenated compounds is the loss of the halogen atom itself.[8] In this case, we can predict a neutral loss of the iodine radical (126.9 Da) from the precursor ion or from large fragment ions containing the tag. This provides an additional, easily identifiable feature in the spectrum.

    • Altered b-ion Series: The high mass of the SIB tag shifts the entire b-ion series by 203.94 Da, moving these fragments to a different region of the m/z scale compared to the acetylated or unlabeled peptide.

The generation of a strong, tag-specific reporter ion and a predictable neutral loss makes SIB derivatives particularly useful for targeted analyses and for developing specialized data analysis workflows.

Comparative Summary of Fragmentation Behavior

FeatureAcetyl-Labeled PeptideSIB-Labeled PeptideAdvantage of SIB
Primary Sequence Ions Standard b- and y-ion series.Standard b- and y-ion series.-
Characteristic Reporter Ion None expected.Iodobenzoyl cation (m/z 232.9) Enables targeted detection and quantification; confirms labeling.
Characteristic Neutral Loss Standard (H₂O, NH₃).Loss of Iodine (126.9 Da) Provides an additional, unique spectral feature for confident identification.
Spectral Complexity Lower. Dominated by peptide backbone fragments.Higher. Contains tag-specific ions in addition to backbone fragments.More information-rich spectra can aid in complex mixture analysis.
b-ion Mass Shift +42.01 Da+203.94 DaShifts b-ions away from low-mass interference.

Visualizing the Fragmentation Pathways

To better illustrate these differences, the following diagrams depict the expected fragmentation of a model peptide labeled with each reagent.

G cluster_acetyl Acetyl-Labeled Peptide Fragmentation cluster_sib SIB-Labeled Peptide Fragmentation acetyl_peptide Ac-NH-Peptide-COOH b_ions b-ions (Ac-NH-AA1...) acetyl_peptide->b_ions CID/HCD y_ions y-ions (H2N-AA2...COOH) acetyl_peptide->y_ions CID/HCD sib_peptide IodoBenzoyl-NH-Peptide-COOH sib_b_ions b-ions (IodoBenzoyl-NH-AA1...) sib_peptide->sib_b_ions CID/HCD sib_y_ions y-ions (H2N-AA2...COOH) sib_peptide->sib_y_ions CID/HCD reporter Iodobenzoyl Cation (m/z 232.9) sib_peptide->reporter Characteristic Fragmentation neutral_loss Neutral Loss of Iodine (M - 126.9 Da) sib_peptide->neutral_loss Characteristic Fragmentation

Caption: Comparative fragmentation pathways of labeled peptides.

Experimental Protocols

Reproducibility is key to scientific integrity. The following section provides a detailed, step-by-step methodology for peptide labeling with NHS esters, which can be adapted for both SIB and acetyl derivatives.

General NHS-Ester Labeling Workflow

Caption: Standard workflow for peptide labeling with NHS esters.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization based on the specific peptide and reagent used.

  • Reagent Preparation:

    • Peptide Solution: Dissolve the purified peptide sample in a suitable buffer. An optimal buffer is 0.1 M sodium bicarbonate or 50 mM borate buffer, with the pH adjusted to 8.3-8.5.[9][10] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for the labeling reagent.[10] The recommended peptide concentration is between 1-10 mg/mL.[11]

    • NHS Ester Solution: Immediately before use, dissolve the N-succinimidyl 4-iodobenzoate (SIB) or N-succinimidyl acetate in a small amount of anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a stock concentration of ~10 mg/mL.[12] Ensure the DMF is amine-free (no fishy odor).[11]

  • Labeling Reaction:

    • Calculate the required amount of NHS ester. A 5- to 20-fold molar excess of the NHS ester over the peptide is a good starting point for achieving efficient labeling.[10]

    • Add the calculated volume of the NHS ester stock solution to the peptide solution while vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[11][12]

  • Quenching and Purification:

    • (Optional) Quench any remaining unreacted NHS ester by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubating for 15-30 minutes.[10]

    • Purify the labeled peptide from excess reagent and byproducts. Size-exclusion chromatography (e.g., desalting columns) is a common and effective method.[10] For higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.[10]

  • Confirmation and Analysis:

    • Confirm successful labeling by analyzing an aliquot of the purified product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[10] The mass of the labeled peptide should increase by the exact mass of the added moiety (203.94 Da for SIB, 42.01 Da for acetyl).

    • Proceed with LC-MS/MS analysis using appropriate CID or HCD fragmentation parameters to study the fragmentation behavior.

Conclusion and Recommendations

The choice between a simple acetyl tag and a halogenated SIB tag depends entirely on the experimental goal.

  • For routine peptide identification , where a standard, predictable fragmentation pattern is sufficient, N-succinimidyl acetate is a cost-effective and reliable choice. It minimally alters the intrinsic fragmentation properties of the peptide.

  • For applications requiring enhanced analytical certainty and targeted analysis , N-succinimidyl 4-iodobenzoate (SIB) offers distinct advantages. The generation of a high-mass, specific reporter ion (iodobenzoyl cation, m/z 232.9) and a characteristic neutral loss of iodine (126.9 Da) provides multiple, orthogonal pieces of evidence for the presence of a labeled peptide. This can be invaluable in complex mixtures or when developing methods for targeted quantification.

Researchers and drug development professionals should consider the unique spectral signatures provided by halogenated derivatives like SIB as a powerful tool to increase the confidence and specificity of their mass spectrometry-based protein and peptide analyses.

References

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

  • You Do Bio. Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester. Available at: [Link]

  • Abberior Instruments. NHS ester protocol for labeling proteins. Available at: [Link]

  • ResearchGate. Identification of characteristic fragment ions. Available at: [Link]

  • PubMed. Studies of peptide a- and b-type fragment ions using stable isotope labeling and integrated ion mobility/tandem mass spectrometry. Available at: [Link]

  • PubMed. Combinatorial Labeling Method for Improving Peptide Fragmentation in Mass Spectrometry. Available at: [Link]

  • ScienceDirect. Combining low- and high-energy tandem mass spectra for optimized peptide quantification with isobaric tags. Available at: [Link]

  • MDPI. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Available at: [Link]

  • Chemistry LibreTexts. Section 4B. CID of Peptides and De Novo Sequencing. Available at: [Link]

  • NIH Public Access. Complementary Information from CID, HCD, and ETD-FT MS/MS for LC-FT MS/MS Peptide Analyses. Available at: [Link]

  • ACS Publications. Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Available at: [Link]

  • PubMed. De novo peptide sequencing using CID and HCD spectra pairs. Available at: [Link]

  • Mascot. Mascot help: Peptide fragmentation. Available at: [Link]

  • University of Alabama at Birmingham. Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry. Available at: [Link]

  • PubMed. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. Available at: [Link]

  • University of Oxford. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Available at: [Link]

  • ResearchGate. (PDF) Combinatorial Labeling Method for Improving Peptide Fragmentation in Mass Spectrometry. Available at: [Link]

  • University of Alabama at Birmingham. Peptide ion fragmentation in mass spectrometry. Available at: [Link]

  • MDPI. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Available at: [Link]

  • ResearchGate. Spectrum of peptide sequence identified with HCD and CID high.... Available at: [Link]

  • NB04a Fragmentation for peptide identification. Available at: [Link]

  • ResearchGate. Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Available at: [Link]

  • ResearchGate. Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. Available at: [Link]

  • PMC. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Available at: [Link]

Sources

A Comparative Guide to Linker Stability: 4-(Methylsulfinyl)benzyl (Msib) in TFA vs. Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and complex peptides, the linker is not merely a bridge but a master controller of stability, release, and ultimately, therapeutic efficacy.[1] The choice of linker dictates the conditions under which a conjugate can be synthesized, purified, and stored, and when it will release its payload.[2] Among the sophisticated tools available to researchers are "safety-catch" linkers, designed to remain inert under various chemical conditions until a specific activation step makes them cleavable.

This guide provides an in-depth comparison of the stability of the 4-(methylsulfinyl)benzyl (Msib) safety-catch linker system in two commonly used but chemically disparate reagents: trifluoroacetic acid (TFA), a strong acid, and piperidine, a secondary amine base. Understanding this stability profile is critical for researchers in solid-phase peptide synthesis (SPPS) and ADC development to prevent premature cleavage and side reactions.

The Msib Linker: A "Safety-Catch" Mechanism

The Msib linker belongs to a class of sulfoxide-based safety-catch linkers.[3] Its core utility lies in its conditional lability. In its native, oxidized sulfoxide state, the Msib linker is exceptionally robust and stable against both strong acids like TFA and bases like piperidine.[4][5] This stability is conferred by the electron-withdrawing nature of the sulfoxide group, which destabilizes the formation of a benzyl carbocation that is necessary for acid-mediated cleavage.

Cleavage is only enabled after a specific chemical activation step: the reduction of the sulfoxide to a sulfide (the 4-(methylthio)benzyl, or Mtb, form).[3] This conversion turns the substituent into an electron-donating group, which stabilizes the benzyl carbocation and renders the linker highly susceptible to cleavage by TFA.[3] This two-step release mechanism provides precise control over when the attached molecule is liberated.

Core Directive: Stability of the Msib Backbone

Experimental evidence from the field of solid-phase peptide synthesis (SPPS) has repeatedly demonstrated the stability of the Msib ester linkage to standard deprotection reagents.

  • Stability in Trifluoroacetic Acid (TFA): The Msib linker in its sulfoxide form is engineered to be stable to TFA.[4] This allows for the use of acid-labile protecting groups, such as tert-butyl (tBu) or Boc, on the peptide or payload, which can be removed with TFA without cleaving the molecule from the linker.[5] Studies have shown that treatment with concentrated TFA solutions results in negligible cleavage of the Msib ester.[4][6]

  • Stability in Piperidine: Similarly, the Msib linker is fully compatible with the Fmoc/tBu SPPS strategy, where 20-40% piperidine in DMF is used for the routine removal of the Fmoc protecting group.[5][6] The sulfoxide moiety is non-reactive towards piperidine, ensuring the linker remains intact throughout the iterative cycles of peptide elongation.

A Tale of Two Moieties: When Maleimide Meets Piperidine

While the Msib backbone is inert, many bioconjugation strategies employ a complete linker construct that includes a separate functional group for attachment to the biomolecule. A common choice for site-specific conjugation to cysteine residues is the maleimide group.[] When a maleimide is part of the linker construct, a critical secondary stability issue arises that is independent of the Msib core: the reactivity of the maleimide itself.

  • Maleimide Instability in Piperidine: Piperidine, being a secondary amine, is a nucleophile. It can directly attack the electron-deficient double bond of the maleimide ring in an aza-Michael addition reaction.[8] This reaction forms a stable piperidine-succinimide adduct, effectively capping the maleimide and preventing its intended conjugation to a thiol group on a protein or peptide.[8] This is a significant liability, and it dictates that maleimide-containing moieties should not be exposed to piperidine. In SPPS, this means the maleimide group must be introduced after the final Fmoc deprotection step.[8]

  • Maleimide Stability in TFA: The maleimide group and the thioether bond it forms with a cysteine (a succinimide ring) are generally stable to standard TFA "cleavage cocktails" used for short durations to deprotect and release a synthetic peptide.[9] However, the imide bond of the resulting succinimide ring can be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods.[10] Some studies have noted that cyclization of a peptide via a thiol-maleimide linkage can even occur under highly acidic TFA conditions, indicating the reaction is possible, though not necessarily optimal.[11]

The workflow below illustrates the conditional lability of the Msib linker and the separate reactivity of a maleimide group.

cluster_0 Msib Linker Cleavage Pathway cluster_1 Maleimide Group Side Reaction Msib_Stable Peptide-O-Msib(Sulfoxide)-Resin (Stable Form) TFA_Treat_Stable Treat with TFA Msib_Stable->TFA_Treat_Stable Piperidine_Treat_Stable Treat with Piperidine Msib_Stable->Piperidine_Treat_Stable Reduction Activation Step: Reduction (e.g., Me3SiCl/Ph3P) Msib_Stable->Reduction No_Cleavage1 No Cleavage TFA_Treat_Stable->No_Cleavage1 No_Cleavage2 No Cleavage Piperidine_Treat_Stable->No_Cleavage2 Mtb_Labile Peptide-O-Mtb(Sulfide)-Resin (Labile Form) Reduction->Mtb_Labile TFA_Treat_Labile Treat with TFA Mtb_Labile->TFA_Treat_Labile Cleavage Cleavage Occurs: Peptide Released TFA_Treat_Labile->Cleavage Maleimide Linker-Maleimide Piperidine_Treat_Mal Treat with Piperidine Maleimide->Piperidine_Treat_Mal Aza_Michael Aza-Michael Addition Piperidine_Treat_Mal->Aza_Michael Capped Linker-Piperidine-Succinimide (Inactive) Aza_Michael->Capped

Caption: Msib linker pathway vs. maleimide side reaction.

Comparative Stability Summary

The stability of an "Msib linker" must be considered in two parts: the core safety-catch backbone and any appended reactive groups like maleimide.

Linker ComponentReagentStabilityOutcome & Key Considerations
Msib (Sulfoxide) Backbone Trifluoroacetic Acid (TFA)Stable The linker remains intact. Essential for strategies using acid-labile protecting groups.[4]
Msib (Sulfoxide) Backbone PiperidineStable The linker remains intact. Compatible with standard Fmoc-based synthesis protocols.[5]
Maleimide Functional Group Trifluoroacetic Acid (TFA)Generally Stable The maleimide ring and resulting thioether are stable to typical, short-term TFA exposure.[9]
Maleimide Functional Group PiperidineUNSTABLE Piperidine undergoes an aza-Michael addition with the maleimide, deactivating it for conjugation.[8]

Experimental Protocols

To empirically validate linker stability, a researcher must design self-validating experiments. Here are streamlined protocols for assessing the stability of a maleimide-containing Msib linker attached to a peptide on a solid support.

Protocol 1: TFA Stability Test
  • Sample Preparation: Synthesize a short peptide (e.g., Ac-Cys-Gly) on a resin functionalized with the complete Maleimide-Msib linker.

  • TFA Treatment: Treat a 10 mg sample of the peptide-resin with 200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2 hours at room temperature.

  • Analysis:

    • Filtrate Analysis: Precipitate the filtrate with cold diethyl ether. Re-dissolve the precipitate and analyze by HPLC and LC-MS. The absence of the target peptide indicates linker stability.

    • Resin Analysis: Wash the resin thoroughly after TFA treatment. Perform the two-step reduction and cleavage protocol. Analyze the resulting solution by HPLC. The presence of the expected peptide confirms it remained on the resin during the initial TFA treatment, proving linker stability.

Protocol 2: Piperidine Stability Test
  • Sample Preparation: Use the same Maleimide-Msib-peptide-resin as in the TFA test.

  • Piperidine Treatment: Treat a 10 mg sample of the peptide-resin with 200 µL of 20% piperidine in DMF for 2 hours at room temperature.

  • Analysis:

    • Filtrate Analysis: Analyze the piperidine solution directly by HPLC and LC-MS. The absence of the target peptide indicates the Msib backbone is stable.

    • Resin Analysis (Maleimide Integrity):

      • Wash the piperidine-treated resin extensively.

      • Attempt to conjugate a thiol-containing fluorescent probe (e.g., N-acetyl-cysteine labeled with fluorescein) to the resin.

      • After conjugation, cleave the product from the resin using the standard two-step protocol.

      • Analyze the cleaved products by HPLC with fluorescence detection. A lack of a fluorescent peptide peak indicates the maleimide group was capped by piperidine and was unavailable for conjugation. A control sample (resin not pre-treated with piperidine) should show a strong fluorescent peak.

This experimental workflow provides a clear, self-validating system to assess stability.

cluster_tfa TFA Stability Test cluster_pip Piperidine Stability Test start Start: Maleimide-Msib-Peptide-Resin tfa_treat Treat with 95% TFA (2 hours) start->tfa_treat pip_treat Treat with 20% Piperidine (2 hours) start->pip_treat tfa_filtrate Analyze Filtrate: Expect No Peptide tfa_treat->tfa_filtrate tfa_resin Analyze Resin: Reduce, Cleave, Analyze Expect Peptide tfa_treat->tfa_resin tfa_result Conclusion: Msib Backbone is STABLE in TFA tfa_filtrate->tfa_result tfa_resin->tfa_result pip_filtrate Analyze Filtrate: Expect No Peptide pip_treat->pip_filtrate pip_resin Analyze Resin: Conjugate Thiol-Probe, Reduce, Cleave, Analyze Expect No Conjugation pip_treat->pip_resin pip_result Conclusion: Msib Backbone is STABLE Maleimide Group is UNSTABLE pip_filtrate->pip_result pip_resin->pip_result

Caption: Experimental workflow for stability testing.

Conclusion

The Msib safety-catch linker system offers exceptional stability and control, making it a powerful tool for advanced bioconjugation and peptide synthesis. Its core sulfoxide structure is fundamentally stable to both TFA and piperidine, providing a wide chemical compatibility window. However, for researchers utilizing a complete linker construct that includes a maleimide, it is imperative to recognize that the maleimide group itself is incompatible with piperidine. This dual-nature stability profile underscores a critical principle in linker design: every functional component of the linker must be evaluated against the planned chemical environment to ensure the integrity and success of the final conjugate.

References

  • Benchchem. A Comparative Guide to the Plasma Stability of ADC Linkers. Accessed February 2026.
  • BOC Sciences. Overcoming ADC Conjugation Efficiency & Stability Challenges. Accessed February 2026.
  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Published March 22, 2024. [Link]

  • MDPI. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Published February 28, 2025. [Link]

  • WuXi AppTec DMPK.
  • ACS Publications. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Published January 31, 2025. [Link]

  • PMC. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Published January 31, 2025. [Link]

  • PMC. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Accessed February 2026. [Link]

  • BOC Sciences.
  • ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Published October 15, 2024. [Link]

  • Benchchem. Side reactions associated with piperidine treatment of PEG-containing molecules. Accessed February 2026.
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  • University of Vienna. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Published February 11, 2025. [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Published February 23, 2025. [Link]

  • Bioconjugate Chemistry. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Published August 6, 2014.
  • ACS Publications. 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. Published July 8, 2022. [Link]

  • ResearchGate. 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/ t Bu Solid-Phase Peptide Synthesis Strategy | Request PDF. Published July 2022. [Link]

  • Bio-Rad. Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. Accessed February 2026.
  • ACS Omega. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Published January 31, 2025. [Link]

  • PMC. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Published January 19, 2021. [Link]

  • Bentham Science.
  • Creative Proteomics. Physical and Chemical Stability Analysis of ADCs. Accessed February 2026.
  • PMC. Tunable degradation of maleimide-thiol adducts in reducing environments. Accessed February 2026. [Link]

  • ACS Publications. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Published January 31, 2018. [Link]

  • MDPI. Exploiting Protected Maleimides to Modify Oligonucleotides, Peptides and Peptide Nucleic Acids. Published April 10, 2015. [Link]

  • PMC. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Accessed February 2026. [Link]

  • BOC Sciences.
  • MDPI. Linkers Having a Crucial Role in Antibody–Drug Conjugates. Published April 14, 2016. [Link]

  • MDPI. Linker Strategies in Antibody-Drug Conjugates: Insights from HER2-Targeted ADCs. Published February 13, 2026.
  • ACROBiosystems. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. Published April 13, 2025.
  • PMC. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Accessed February 2026. [Link]

  • PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Accessed February 2026. [Link]

  • PMC. Antibody–drug conjugates: Recent advances in linker chemistry. Published April 6, 2021. [Link]

  • ChemRxiv. Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Accessed February 2026. [Link]

  • bioRxiv. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. Published January 21, 2021. [Link]

Sources

A Senior Application Scientist's Guide to Validating Linker Attachment Efficiency on Resin

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of solid-phase synthesis, particularly in peptide and oligonucleotide manufacturing, the efficiency of linker attachment to the resin is a critical quality attribute.[1] This initial loading capacity dictates the theoretical maximum yield and directly impacts the stoichiometry of subsequent reactions, influencing both the purity of the final product and the economic viability of the synthesis.[1][2] An inaccurate determination of resin loading can lead to the wasteful use of expensive reagents or, conversely, incomplete reactions that generate a complex mixture of deletion sequences.[3]

This guide provides an in-depth comparison of common methodologies for validating linker attachment efficiency. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Foundational Metric: Understanding Resin Loading

Resin loading, or substitution, is defined as the number of reactive sites per gram of resin, typically expressed in millimoles per gram (mmol/g).[2] The accurate measurement of this value is paramount for a successful solid-phase synthesis campaign.[1][4]

Comparative Analysis of Validation Methodologies

Researchers have a diverse toolkit of analytical techniques at their disposal to quantify resin loading. The choice of method often depends on the type of resin and linker, the protecting group strategy employed (e.g., Fmoc or Boc), available instrumentation, and the desired level of accuracy and throughput. Here, we compare the most prevalent techniques.

Spectrophotometric Quantification via Fmoc Cleavage

This is arguably the most widespread and convenient method for resins utilizing the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[5] The principle lies in the quantitative cleavage of the Fmoc group from the linker or the first attached amino acid and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[3][4][5]

Scientific Rationale: The Beer-Lambert law provides a direct correlation between the absorbance of the chromophore and its concentration, allowing for a straightforward calculation of the initial Fmoc loading on the resin.[3][4]

Workflow Diagram:

fmoc_cleavage_workflow Resin Accurately Weigh Fmoc-Loaded Resin Swell Swell Resin in DMF Resin->Swell Cleave Treat with 20% Piperidine in DMF Swell->Cleave Dilute Dilute Supernatant Cleave->Dilute Measure Measure Absorbance at ~301 nm Dilute->Measure Calculate Calculate Loading (mmol/g) Measure->Calculate

Caption: Workflow for Fmoc-based spectrophotometric quantification of resin loading.

Experimental Protocol:

  • Accurately weigh approximately 5-10 mg of dry Fmoc-loaded resin into a suitable vessel (e.g., a 2 mL microcentrifuge tube).[2][6]

  • Add a known volume of N,N-dimethylformamide (DMF) (e.g., 800 µL) to swell the resin for at least 15 minutes.[2]

  • Add a known volume of a piperidine solution (e.g., 200 µL of 20% piperidine in DMF) to initiate Fmoc cleavage.[2]

  • Agitate the mixture for a defined period (e.g., 15-30 minutes) to ensure complete cleavage.[2][6]

  • Allow the resin to settle and carefully take a precise aliquot of the supernatant.

  • Dilute the aliquot with a known volume of a suitable solvent (e.g., DMF) to bring the absorbance within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[3]

  • Measure the absorbance of the diluted sample at approximately 301 nm against a blank of the piperidine/DMF solution.[2][3]

  • Calculate the resin loading using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Total Volume) / (ε × Path Length × Resin Weight)

    • Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[2]

Data Comparison:

FeatureSpectrophotometric (Fmoc)
Principle UV Absorbance of Cleaved Chromophore
Speed Rapid (~30-60 minutes)
Cost Low (requires a basic UV-Vis spectrophotometer)
Accuracy Good, but can be affected by pipetting errors and instrument calibration
Limitations Only applicable for Fmoc-protected linkers/molecules.
High-Performance Liquid Chromatography (UHPLC/HPLC)

For a more precise and robust quantification, especially in a manufacturing or quality control environment, reverse-phase HPLC is the method of choice.[1] This technique involves cleaving the linker or the first attached molecule from the resin and quantifying the cleaved product against a standard curve of a known concentration.[1]

Scientific Rationale: HPLC provides excellent separation of the analyte of interest from potential impurities, and quantification against an external standard curve offers higher accuracy and precision compared to single-point spectrophotometric methods.[1]

Workflow Diagram:

hplc_workflow Resin Weigh Loaded Resin Cleave Cleave Linker/Molecule (e.g., with TFA) Resin->Cleave Prepare_Sample Prepare Sample for Injection Cleave->Prepare_Sample Inject Inject Sample & Standards onto HPLC Prepare_Sample->Inject Prepare_Std Prepare Standard Curve Prepare_Std->Inject Analyze Integrate Peak Area & Quantify Inject->Analyze nmr_workflow Resin Weigh Loaded Resin Swell Swell Resin in Deuterated Solvent Resin->Swell Standard Add Internal Standard (optional) Swell->Standard Acquire Acquire Quantitative ¹³C MAS NMR Spectrum Standard->Acquire Integrate Integrate Signals of Analyte and Standard Acquire->Integrate Calculate Calculate Loading Integrate->Calculate ninhydrin_workflow Resin_Sample Take a Small Resin Sample Wash Wash Resin Beads Resin_Sample->Wash Add_Reagents Add Ninhydrin Reagents Wash->Add_Reagents Heat Heat at ~100°C Add_Reagents->Heat Observe Observe Color Change Heat->Observe

Sources

Technical Guide: IR Spectrum Analysis of Sulfinyl vs. Sulfonyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science, distinguishing between sulfinyl (R–S(=O)–R' , sulfoxide) and sulfonyl (R–S(=O)₂–R' , sulfone) groups is a critical analytical challenge. These functional groups often represent sequential oxidation states of a sulfide precursor, and their pharmacological profiles differ drastically.

While NMR (¹H, ¹³C) provides structural backbone data, Infrared (IR) Spectroscopy offers the most direct, rapid, and cost-effective method to monitor the oxidation state of the sulfur atom. This guide details the vibrational signatures of both groups, explains the physical causality behind their spectral differences, and provides a validated decision framework for unambiguous assignment.

Fundamental Vibrational Physics

To interpret the spectra accurately, one must understand the bond character. The sulfur-oxygen bond in these groups is not a simple double bond.[1] It possesses significant dipolar character (


), leading to large changes in dipole moment during vibration.
  • Causality: The high polarity of the S=O bond results in very strong infrared absorption bands. This intensity is a key diagnostic feature; S=O stretches are often the strongest peaks in the fingerprint region, distinguishing them from weaker C–C or C–N vibrations.

  • Sulfinyl (Sulfoxide): Contains a single S=O bond. It acts as a stiff spring, producing one dominant stretching mode.

  • Sulfonyl (Sulfone): Contains two S=O bonds coupled through the central sulfur atom. This mechanical coupling splits the vibration into two distinct modes: Symmetric (bonds stretch in phase) and Asymmetric (bonds stretch out of phase).

Spectral Comparison: The Data

The following table synthesizes field-proven frequency ranges. Note that these values are for unassociated molecules (e.g., in non-polar solvents or solid phase).

Table 1: Comparative IR Frequency Data
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensitySpectral Character
Sulfinyl (Sulfoxide) S=O[1][2][3][4][5] Stretch1030 – 1070 StrongBroad (sensitive to H-bonding)
Sulfonyl (Sulfone) Asymmetric O=S=O1300 – 1350 StrongSharp, often splits in crystals
Symmetric O=S=O1120 – 1160 StrongSharp, highly characteristic
Sulfonamide Asymmetric O=S=O1300 – 1375StrongOverlaps with sulfones
Symmetric O=S=O1140 – 1180StrongSlightly higher than sulfones
N–H Stretch3200 – 3400MediumDiagnostic for sulfonamides

Critical Insight: The presence of two strong bands (approx. 1320 and 1140 cm⁻¹) is the "fingerprint" of the sulfonyl group. A single strong band near 1050 cm⁻¹ strongly suggests a sulfoxide.[6]

Mechanistic Factors Influencing Shifts[7]

Expert analysis requires more than matching numbers; it requires understanding why peaks shift.

A. Hydrogen Bonding (The "Red Shift")

Sulfoxides are potent hydrogen bond acceptors due to the polarized oxygen.

  • Observation: In protic solvents (water, alcohols) or in the presence of N-H donors, the S=O band shifts to lower frequencies (e.g., from 1055 cm⁻¹ to 1040 cm⁻¹).

  • Mechanism: H-bonding weakens the S=O bond constant (

    
    ), lowering the vibrational frequency (
    
    
    
    ).
  • Sulfones: The sulfonyl oxygens are less basic; H-bonding effects are significantly weaker.

B. Electronegativity & Induction
  • Observation: Attaching highly electronegative groups (e.g., F, Cl, O) to the sulfur atom shifts frequencies higher .

  • Mechanism: Inductive withdrawal shortens the S=O bond, increasing the force constant.

    • Example: Sulfonyl chloride (R-SO₂Cl) absorbs at ~1380 cm⁻¹ (asymmetric) and ~1180 cm⁻¹ (symmetric), distinctly higher than dialkyl sulfones.

C. Conjugation
  • Observation: Conjugation with a phenyl ring or double bond slightly lowers the stretching frequency (by 10–20 cm⁻¹).

  • Mechanism: Resonance allows single-bond character to mix into the S=O bond, reducing its stiffness.

Diagnostic Decision Logic

When analyzing an unknown sample, use the following logic flow to ensure high confidence in your assignment.

SO_Assignment Start Unknown Spectrum Analysis Check1300 Check 1300-1350 cm⁻¹ (Strong Band?) Start->Check1300 Check1120 Check 1120-1160 cm⁻¹ (Strong Band?) Check1300->Check1120 Yes Check1050 Check 1030-1070 cm⁻¹ (Strong Band?) Check1300->Check1050 No Check1120->Check1050 No (Asym only?) Sulfonamide Check 3200-3400 cm⁻¹ (N-H Stretch?) Check1120->Sulfonamide Yes (Both Present) Sulfoxide Assignment: SULFOXIDE (Sulfinyl Group) Check1050->Sulfoxide Yes Sulfide Assignment: SULFIDE (No S=O) Check1050->Sulfide No Sulfone Assignment: SULFONE (Sulfonyl Group) Sulfonamide->Sulfone No ConfirmSulfonamide Assignment: SULFONAMIDE Sulfonamide->ConfirmSulfonamide Yes

Figure 1: Logical decision tree for distinguishing sulfur-oxygen functional groups via IR spectroscopy.

Experimental Protocol: Monitoring Oxidation

A common application is tracking the oxidation of a sulfide drug intermediate to a sulfone. The following protocol ensures data integrity.

Validated Workflow
  • Sample Preparation:

    • Solid: Prepare a KBr pellet (1-2 mg sample in 200 mg KBr). Note: Avoid excessive grinding if the sulfoxide is hygroscopic; it may absorb atmospheric water and shift peaks.

    • Liquid/Oil: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal. Caution: ZnSe is pH sensitive; ensure sample is neutral.

  • Baseline Acquisition:

    • Record the spectrum of the starting Sulfide . Confirm the absence of bands in the 1000–1400 cm⁻¹ region (sulfides are transparent here).

  • Reaction Monitoring:

    • Aliquot samples at t=0, 1h, 2h.

    • Stage 1 (Sulfoxide Formation): Look for the emergence of the 1050 cm⁻¹ band.

    • Stage 2 (Sulfone Formation): Look for the disappearance of the 1050 cm⁻¹ band and the emergence of the 1320/1140 cm⁻¹ doublet .

Oxidation_Workflow Step1 Sulfide Precursor (Transparent 1000-1400 cm⁻¹) Oxidation1 Oxidation (+1 [O]) Step1->Oxidation1 Step2 Sulfoxide Intermediate (Strong band @ ~1050 cm⁻¹) Oxidation1->Step2 Oxidation2 Oxidation (+1 [O]) Step2->Oxidation2 Step3 Sulfone Product (Doublet @ ~1320 & 1140 cm⁻¹) Oxidation2->Step3

Figure 2: Spectral evolution during the oxidation of a sulfide to a sulfone.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for fundamental frequency ranges).
  • NIST Chemistry WebBook. Infrared Spectra of Dimethyl Sulfoxide and Dimethyl Sulfone. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.
  • Specac Application Notes. Interpreting Infrared Spectra: The Fingerprint Region. Available at: [Link]

  • Oh, K. I., & Baiz, C. R. (2019). Empirical S=O stretch vibrational frequency map. The Journal of Chemical Physics, 151(23). Available at: [Link] (Detailed analysis of S=O environmental sensitivity).

Sources

A Senior Scientist's Guide to the Quantitative Analysis of Linker Loading Capacity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Loading in Drug Development

In the landscape of modern therapeutics, from solid-phase peptide synthesis (SPPS) to the development of sophisticated antibody-drug conjugates (ADCs), the precise quantification of linker loading is a cornerstone of success. Linker loading capacity dictates the number of reactive sites on a solid support or the average number of drug molecules conjugated to a biologic.[1] This parameter is not merely a process metric; it is a critical quality attribute (CQA) that directly influences synthesis efficiency, scalability, impurity profiles, and, ultimately, the therapeutic efficacy and safety of the final product.[1]

For researchers in solid-phase synthesis, an accurate loading value is essential for calculating the precise stoichiometry of reagents required for subsequent steps, directly impacting yield and cost-effectiveness. In the realm of ADCs, the drug-to-antibody ratio (DAR) is a defining characteristic that profoundly affects the conjugate's pharmacokinetics, potency, and potential toxicity.[1][2] An ADC with low drug loading may lack efficacy, while one with excessively high loading can exhibit poor stability, increased aggregation, and rapid clearance from circulation.[1][3]

This guide provides an in-depth comparison of the principal methodologies for quantifying linker loading. We will explore the foundational science behind each technique, present detailed, field-tested protocols, and offer expert insights to navigate common challenges, ensuring that researchers, scientists, and drug development professionals can select and execute the most appropriate analytical strategy for their specific application.

Part I: Solid-Phase Synthesis - Quantifying Resin Loading Capacity

In SPPS, "loading capacity" or "substitution" refers to the number of functional sites to which the first amino acid or linker is attached, typically expressed in millimoles per gram (mmol/g) of resin. The choice of resin and its loading capacity is a strategic decision that balances yield against the challenges of synthesizing complex or aggregation-prone sequences.

Fundamental Principles: What Governs Resin Loading?

The loading capacity of a resin is influenced by several factors:

  • Polymer Matrix: The base polymer (e.g., Polystyrene, Polyethylene Glycol) and its degree of cross-linking determine the swelling properties and accessibility of reactive sites.

  • Linker Chemistry: The type of linker (e.g., Wang, Rink Amide) dictates the C-terminal functionality of the cleaved peptide and the conditions required for attachment and cleavage.[4][5]

  • Reaction Kinetics: The efficiency of the initial coupling reaction is critical. For difficult sequences, a lower loading capacity is often preferred to minimize steric hindrance and prevent interchain aggregation.[6]

Methodologies for Quantitative Analysis of Resin Loading

A variety of methods exist to determine resin loading, ranging from simple spectrophotometric assays to more complex spectroscopic techniques. The choice depends on the linker chemistry, available equipment, and required accuracy.

MethodPrincipleProsCons
Fmoc-Cleavage UV-Vis Cleavage of a UV-active Fmoc protecting group with a base (piperidine) and spectrophotometric quantification of the resulting dibenzofulvene-piperidine adduct.Rapid, sensitive, widely applicable for Fmoc-SPPS, requires standard lab equipment.Indirect method; assumes 1:1 stoichiometry. Accuracy depends on precise pipetting and purity of reagents.
HPLC Analysis The linker or first amino acid is cleaved from a known mass of resin and quantified against a standard curve using High-Performance Liquid Chromatography (HPLC).Highly accurate and specific; provides direct quantification of the cleaved analyte. Orthogonal to UV-Vis.More time-consuming than UV-Vis; requires HPLC instrumentation and method development.
Elemental Analysis Measures the percentage of a specific element (e.g., Nitrogen) in the loaded resin to calculate the molar amount of the attached molecule.Direct and absolute method. Does not rely on a chromophore.Requires specialized elemental analysis instrumentation; less sensitive than other methods; can be affected by residual solvents.
High-Resolution MAS NMR Quantitative 13C or 1H Magic Angle Spinning (MAS) NMR spectroscopy of the swollen resin, often using an internal standard.Non-destructive; provides detailed structural information and can quantify species without a chromophore.Requires specialized solid-state NMR equipment and expertise; longer acquisition times.
Typical Loading Capacities for Common SPPS Resins

The optimal loading capacity depends on the application. High-load resins are economical for producing short peptides, while low-load resins are essential for long, complex, or aggregation-prone sequences.[6]

Resin TypeLinker TypeTypical C-TerminalTypical Loading Range (mmol/g)Key Features
Wang Resin p-alkoxybenzyl alcoholAcid0.3 - 1.2Standard for Fmoc synthesis of peptide acids.[5]
Rink Amide Resin Fmoc-amino-xanthenylAmide0.4 - 1.0Standard for Fmoc synthesis of peptide amides.[4][7]
2-Chlorotrityl (2-CTC) Trityl ChlorideAcid (Protected)0.3 - 1.6Allows for very mild cleavage, yielding fully protected peptide fragments.[5][6]
Merrifield Resin Chloromethylated PSAcid0.5 - 2.0The classic resin for Boc-based SPPS.[4][8]
ProTide™ (PEG-PS) VariousAcid or AmideLow Load: 0.15 - 0.25High Load: 0.4 - 0.8PEG-grafted for improved swelling and synthesis of long/difficult peptides.[9]

Experimental Protocols: SPPS

Workflow for SPPS Resin Loading & Quantification

cluster_loading Step 1: Linker/Amino Acid Loading cluster_quant Step 2: Quantitative Analysis cluster_uv Method A: Fmoc-UV Assay cluster_hplc Method B: Cleavage & HPLC swell Swell Resin in Appropriate Solvent (e.g., DCM) couple Couple First Fmoc-Amino Acid (or Linker) with Activation Reagents swell->couple cap Cap Unreacted Sites (e.g., with Acetic Anhydride) couple->cap wash_dry Wash and Dry Resin Thoroughly cap->wash_dry weigh Accurately Weigh ~5-10 mg of Dry Resin wash_dry->weigh Proceed to Analysis method_split Choose Method weigh->method_split deprotect Treat with known volume of 20% Piperidine in DMF method_split->deprotect Spectrophotometry cleave Cleave with known volume of Cleavage Cocktail (e.g., TFA) method_split->cleave Chromatography dilute Dilute Supernatant into a Quartz Cuvette deprotect->dilute measure_uv Measure Absorbance at ~301 nm dilute->measure_uv calculate_uv Calculate Loading (Beer's Law) measure_uv->calculate_uv extract Extract and Prepare Cleaved Analyte cleave->extract inject_hplc Inject onto Calibrated HPLC System extract->inject_hplc calculate_hplc Calculate Loading (Standard Curve) inject_hplc->calculate_hplc

Caption: General workflow for loading and quantifying SPPS resin.

Protocol 1: Fmoc-Cleavage UV-Vis Spectrophotometry

This is the most common method for resins used in Fmoc-based synthesis. It relies on the quantitative cleavage of the Fmoc protecting group, which forms a dibenzofulvene-piperidine adduct with a strong UV absorbance.[10]

Causality: Piperidine is a secondary amine that acts as a base to abstract the acidic proton on the fluorenyl ring system, initiating an elimination reaction that liberates the free amine on the resin and the UV-active dibenzofulvene. The accuracy of this method is predicated on the complete cleavage of all Fmoc groups and precise liquid handling.

cluster_products A Fmoc-Protected Resin C Deprotected Resin (Free Amine) A->C Deprotection Reaction D Dibenzofulvene-Piperidine Adduct (Absorbs at ~301 nm) A->D Deprotection Reaction B Piperidine (in DMF) B->C Deprotection Reaction B->D Deprotection Reaction

Caption: Chemical basis of the Fmoc-cleavage assay.

Methodology:

  • Preparation: Ensure the Fmoc-loaded resin is thoroughly washed (e.g., with DMF, DCM, and MeOH) and dried under high vacuum to a constant weight.[11] Inaccurate weighing due to residual solvent is a primary source of error.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dry resin into a 2 mL microcentrifuge tube. Precision at this step is critical.

  • Deprotection: Add a precise volume (e.g., 1.00 mL) of 20% (v/v) piperidine in high-purity, amine-free DMF to the tube.[11] Degraded piperidine or DMF containing amine impurities can lead to incomplete deprotection or high background absorbance.[10]

  • Reaction: Agitate the suspension on a rotary shaker for 30-60 minutes at room temperature to ensure complete reaction.

  • Dilution: Allow the resin to settle. Carefully pipette an aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., into a 10 mL volumetric flask) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).[11]

  • Measurement: Prepare a blank using the same dilution of the 20% piperidine/DMF solution. Measure the absorbance of the sample against the blank at the wavelength of maximum absorbance, typically ~301 nm.

  • Calculation: Use the Beer-Lambert law to calculate the loading:

    • Loading (mmol/g) = (Absorbance × Dilution Factor × Volume_piperidine [L]) / (ε × mass_resin [g] × pathlength [cm])

    • Where ε (extinction coefficient) for the dibenzofulvene-piperidine adduct is ~7800 L mol⁻¹ cm⁻¹.

Protocol 2: Cleavage and Reversed-Phase HPLC (RP-HPLC) Quantification

This method provides an orthogonal, direct measurement of the loaded species. It involves cleaving the first amino acid from a known quantity of resin and quantifying the cleaved product via HPLC against a standard curve.[12]

Causality: This protocol relies on the quantitative cleavage of the linker by a strong acid (TFA) and the ability to separate the analyte of interest from cleavage byproducts using RP-HPLC. Its accuracy depends on the purity of the standard used for calibration and the robustness of the HPLC method.

Methodology:

  • Standard Curve Preparation: Prepare a series of standard solutions of the pure, cleaved analyte (e.g., Fmoc-Leu-OH) at known concentrations (e.g., 0.05 to 0.5 mg/mL) in an appropriate solvent (e.g., DMF/water).

  • Sample Preparation:

    • Accurately weigh ~20-50 mg of the dry, loaded resin into a reaction vessel.

    • Add a known volume (e.g., 1.0 mL) of a cleavage cocktail appropriate for the linker (e.g., 95% TFA / 2.5% Water / 2.5% TIS for an acid-labile linker).

    • Agitate for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail or DCM and combine the filtrates.

    • Evaporate the TFA (e.g., under a stream of nitrogen) and reconstitute the residue in a precise, known volume of HPLC mobile phase A.

  • HPLC Analysis:

    • Inject the prepared standards and the sample onto an appropriate RP-HPLC column (e.g., C18).

    • Run a suitable gradient (e.g., 10-90% Acetonitrile in Water with 0.1% TFA) to separate the analyte.[13][14]

    • Monitor the elution profile using a UV detector at a wavelength where the analyte absorbs strongly (e.g., 265 nm for an Fmoc-group).

  • Calculation:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the analyte in the sample solution from its peak area using the calibration curve.

    • Calculate the final resin loading:

      • Loading (mmol/g) = (Concentration_HPLC [mg/mL] × Volume_reconstitution [mL]) / (MW_analyte [mg/mmol] × mass_resin [g])

Part II: Antibody-Drug Conjugates - Determining the Drug-to-Antibody Ratio (DAR)

For ADCs, the "linker loading" is termed the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to one antibody.[2] Since conjugation reactions often yield a heterogeneous mixture of species (DAR 0, 2, 4, 6, 8, etc.), analysis aims to determine both the average DAR and the distribution of these species.[3]

Fundamental Principles: What Governs DAR?
  • Conjugation Chemistry: The method of conjugation—either to stochastic sites like lysine amines or site-specific engineered cysteines—defines the potential heterogeneity of the product.[1]

  • Payload Properties: The hydrophobicity of the drug-linker can significantly impact the analytical behavior of the ADC. Increasing drug load often increases hydrophobicity.[3]

  • Antibody Scaffold: The inherent properties of the monoclonal antibody, including post-translational modifications like glycosylation, contribute to the complexity of the final product.

Methodologies for Quantitative Analysis of DAR

The primary techniques for DAR analysis leverage the physicochemical differences between ADC species with varying numbers of conjugated drugs.

MethodPrincipleProsCons
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity. Higher DAR species are more hydrophobic and elute later from the column. The average DAR is calculated from the weighted area of each peak.[3]Preserves the native structure of the ADC; excellent for resolving different drug-load species (DAR 0, 2, 4, etc.). Considered a standard method for Cys-linked ADCs.[3]Mobile phases contain high salt concentrations, making it generally incompatible with direct MS coupling.[3][15] May not resolve lysine-linked ADCs well.
Mass Spectrometry (MS) Determines the precise molecular weight of the intact or reduced (heavy/light chain) ADC. The mass difference between peaks corresponds to the mass of the drug-linker, allowing for direct calculation of DAR.Provides highly accurate mass information, confirming the identity of each species. Can be performed on intact or subunit levels. Orthogonal to HIC.Requires advanced instrumentation and expertise. Can be complex for highly heterogeneous (e.g., lysine-linked) or glycosylated ADCs.[3]
UV-Vis Spectroscopy Calculates the average DAR by measuring the absorbance of the ADC at two wavelengths—one for the antibody (~280 nm) and one for the drug's chromophore—and solving simultaneous equations using known extinction coefficients.Simple, rapid, and requires only a standard spectrophotometer. Useful for routine process monitoring.Provides only the average DAR, not the distribution.[3] Requires a unique drug chromophore and accurate extinction coefficients; can be skewed by free drug.
Workflow for ADC DAR Characterization

cluster_hic Method A: HIC cluster_ms Method B: LC-MS cluster_uv Method C: UV-Vis sample ADC Sample (Heterogeneous Mixture) method_split Choose Analysis Method sample->method_split hic_inject Inject onto HIC Column (High to Low Salt Gradient) method_split->hic_inject Hydrophobicity ms_prep Prepare Sample (Intact or Reduced) method_split->ms_prep Mass uv_measure Measure Absorbance at 280 nm and λmax(drug) method_split->uv_measure Spectroscopy hic_detect Detect Peaks (UV 280 nm) hic_inject->hic_detect hic_calc Calculate Weighted Avg. DAR from Peak Areas hic_detect->hic_calc result_dist DAR Distribution hic_calc->result_dist result_avg Average DAR hic_calc->result_avg ms_inject Inject onto RP Column (e.g., PLRP-S) ms_prep->ms_inject ms_detect Detect by High-Res MS ms_inject->ms_detect ms_decon Deconvolute Mass Spectrum & Calculate DAR ms_detect->ms_decon ms_decon->result_dist ms_decon->result_avg result_mass Species Mass ID ms_decon->result_mass uv_calc Calculate Average DAR Using Extinction Coefficients uv_measure->uv_calc uv_calc->result_avg

Caption: Comparative workflows for ADC Drug-to-Antibody Ratio (DAR) analysis.

Expert Insights & Troubleshooting

For SPPS (Fmoc-UV Assay):

  • Problem: Inconsistent or non-reproducible loading values.

  • Expert Insight: The most common culprits are inaccurate weighing of the resin and imprecise liquid handling during the deprotection and dilution steps.[11] Always use a calibrated analytical balance and precision volumetric glassware or pipettes. Ensure the resin is completely dry, as residual solvent will artificially inflate the mass, leading to an underestimation of the loading.[11]

  • Problem: High background absorbance in the blank sample.

  • Expert Insight: This often points to poor quality or aged DMF. DMF can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[16] Use high-purity, amine-free DMF, and consider using a fresh bottle if issues persist. Similarly, ensure the piperidine used is of high quality.[10]

For ADCs (HIC Analysis):

  • Problem: Poor resolution between DAR species or broad peaks.

  • Expert Insight: HIC method development can be challenging.[3] Optimization of the salt gradient is key; a shallower gradient often improves resolution. The choice of salt (e.g., ammonium sulfate vs. sodium chloride) and the stationary phase chemistry are also critical variables. For highly hydrophobic ADCs, ensure the gradient finishes at a sufficiently low salt concentration to elute all species.

  • Problem: Incompatibility with Mass Spectrometry.

  • Expert Insight: The high concentration of non-volatile salts used in standard HIC is detrimental to MS analysis.[15] While challenging, specialized online HIC-MS methods are emerging that use volatile salts like ammonium tartrate, often coupled with a desalting step, to enable direct peak identification.[15][17] More commonly, HIC is run offline, and fractions are collected for subsequent analysis by MS after desalting.

Conclusion

The quantitative analysis of linker loading is a multifaceted discipline that is integral to the development of peptide and bioconjugate therapeutics. For solid-phase synthesis, the simple and rapid Fmoc-UV assay remains the workhorse, providing reliable data for routine process control when executed with analytical precision. For more rigorous characterization, orthogonal methods like cleavage-and-HPLC offer a direct and highly accurate alternative.

In the ADC arena, a multi-pronged analytical approach is not just recommended—it is essential. HIC provides an unparalleled view of drug-load distribution, while LC-MS delivers definitive mass-based identification of each species. UV-Vis spectroscopy serves as a valuable, high-throughput tool for determining the average DAR. By understanding the principles, advantages, and limitations of each technique, scientists can build a robust analytical strategy that ensures product quality, accelerates development, and ultimately contributes to the creation of safer and more effective medicines.

References

  • Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. (2015, July 31). American Pharmaceutical Review. [Link]

  • Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. (2024, December 25). Taylor & Francis Online. [Link]

  • Jetting manufacturing of resins for solid-phase peptide synthesis. (2025, January 23). Spiral. [Link]

  • Navigating CMC Challenges in Antibody-Drug Conjugates. (2025, October 22). PharmTech. [Link]

  • Hydrophobic Interaction Chromatography (HIC) Method Development and Characterization of Resolved Drug-Load Variants in Site-Specifically Conjugated Pyrrolobenzodiazepine Dimer-Based Antibody Drug Conjugates (PBD-ADCs). (2025, August 5). ResearchGate. [Link]

  • Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]

  • Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Taylor & Francis Online. [Link]

  • Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec. [Link]

  • How to quantify your first amino acid loading onto Wang resins. (2023, February 6). Biotage. [Link]

  • Fmoc Resin Cleavage and Deprotection. Anaspec. [Link]

  • CEM SPPS Reagents Brochure. CEM. [Link]

  • Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. (2022, September 12). Vapourtec. [Link]

  • Common resins used in SPPS and their chemical structure. ResearchGate. [Link]

  • Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC. [Link]

  • How to choose the right resin functionality for solid phase peptide synthesis. (2023, February 1). Biotage. [Link]

  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Peptides.com. [Link]

  • Accurate determination of resin substitution in solid phase peptide synthesis. Almac Group. [Link]

  • HPLC of Peptides and Proteins. SpringerLink. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Benzenemethanol, 4-(methylsulfinyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Chemical Name: Benzenemethanol, 4-(methylsulfinyl)- Common Name: 4-(Methylsulfinyl)benzyl alcohol CAS Number: 54308-58-2 (verify against specific vendor CoA)

This guide supersedes generic safety advice. While this compound is a valuable intermediate in organic synthesis (often for sulfoxide-based pharmaceuticals), it presents a unique dual-hazard profile that requires specific attention beyond standard "white powder" protocols.

The "Trojan Horse" Hazard

The critical safety concern is the sulfinyl (


) moiety . Similar to Dimethyl Sulfoxide (DMSO), sulfinyl derivatives possess amphipathic properties that can modify the permeability of the stratum corneum (outer skin layer).
  • Risk: If dissolved, this compound may not only penetrate the skin itself but also act as a vehicle, carrying other contaminants or solvents into the systemic circulation.

  • Standard Hazard: As a benzyl alcohol derivative, it is a confirmed irritant to mucous membranes, eyes, and the upper respiratory tract.

Immediate Directive: Treat all solutions of this compound as transdermal permeation hazards .

Personal Protective Equipment (PPE) Matrix

Do not rely on single-barrier protection. The following system uses a "Redundancy-by-Design" approach to mitigate permeation risks.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection (Solids) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Standard nitrile provides sufficient abrasion resistance for handling the solid powder. The inner glove acts as a visual breach indicator.
Hand Protection (Solutions) Laminate Film (Silver Shield) or Butyl Rubber CRITICAL: Sulfoxides can degrade nitrile over time. If dissolving in organic solvents (DCM, Methanol), nitrile breakthrough times drop to <15 mins. Laminate film offers >480 min breakthrough protection.
Respiratory P100 / N95 Respirator (or Fume Hood)The benzyl alcohol moiety causes respiratory irritation (H335). Prevent inhalation of fine particulates during weighing.
Eye/Face Chemical Goggles (ANSI Z87.1 Impact + Splash)Safety glasses are insufficient. Vapors or dust can bypass side shields. Goggles seal the ocular cavity against irritant dust entry.
Body Tyvek® Lab Coat + Closed ShoesCotton lab coats absorb liquids and hold them against the skin. Tyvek repels splashes, preventing the "wet poultice" effect.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Engineering Control: Use a static-dissipative balance enclosure or a chemical fume hood. Benzyl alcohol derivatives can be hygroscopic and prone to static clumping.

  • Technique:

    • Place a disposable antistatic weighing boat inside the hood.

    • Tare the balance before opening the stock container.

    • Transfer solids using a stainless steel spatula (avoid plastic, which generates static).

    • Wipe Down: Immediately wipe the exterior of the stock container with a dry Kimwipe before returning it to storage to prevent cross-contamination of the storage cabinet.

B. Solubilization (Liquid State)
  • The Exotherm Check: Sulfoxides can exhibit exothermic heats of solution.

    • Add the solvent to the vessel first.

    • Add the solid 4-(methylsulfinyl)benzyl alcohol in small portions while stirring.

    • Stop Point: If the flask becomes warm to the touch, pause and allow it to cool. Heat accelerates skin permeation if a splash occurs.

C. Emergency Spill Response

Do not use water immediately. Water can spread the chemical if it is not miscible, or accelerate absorption if it is.

Step-by-Step Response:

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dyke: Use a polypropylene absorbent snake to circle the spill.

  • Absorb: Cover the liquid with Vermiculite or Sand (inert silicates). Avoid paper towels, which increase the surface area for evaporation.

  • Clean: Scoop into a hazardous waste bag. Wash the surface with a detergent solution (surfactant) followed by water.

Visualized Workflows

Figure 1: Risk Assessment & PPE Selection Logic

This decision tree ensures you select the correct glove material based on the chemical's state.

PPE_Selection Start Start: Handling 4-(Methylsulfinyl)benzyl alcohol State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution / Liquid State_Check->Solution Risk_Solid Risk: Inhalation & Irritation Solid->Risk_Solid Risk_Liquid Risk: Skin Permeation + Solvent Transport Solution->Risk_Liquid PPE_Solid Protocol A: Double Nitrile Gloves N95 Mask Fume Hood Risk_Solid->PPE_Solid PPE_Liquid Protocol B: Silver Shield/Butyl Gloves Chemical Goggles Tyvek Sleeves Risk_Liquid->PPE_Liquid

Caption: Decision matrix for selecting PPE based on the physical state of the compound. Note the escalation to high-resistance gloves for solutions.

Figure 2: Emergency Spill Response Workflow

A standardized loop for containing spills to prevent lab contamination.

Spill_Response Alert Spill Detected Isolate 1. Isolate Area (Radius > 3m) Alert->Isolate PPE_Up 2. Don PPE (Goggles + Butyl Gloves) Isolate->PPE_Up Contain 3. Containment (Vermiculite/Sand) PPE_Up->Contain Collect 4. Collection (Scoop to HazBag) Contain->Collect Decon 5. Decontamination (Detergent Wash) Collect->Decon

Caption: Sequential workflow for managing spills. Emphasis is placed on dry containment before wet cleaning.

Disposal & Environmental Compliance

Waste Stream Classification:

  • Category: Non-Halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform).

  • Labeling: Must be clearly labeled "Contains Sulfoxides – Skin Permeator."

  • Prohibition: Never dispose of down the drain. The sulfinyl group can interfere with biological wastewater treatment processes.

References

  • PubChem. (n.d.). Compound Summary: 4-(Methylsulfinyl)benzyl alcohol.[1] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。